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  • Product: 4-(2-Chloroethyl)-1,2-oxazole
  • CAS: 1849359-28-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-(2-Chloroethyl)-1,2-oxazole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of 4-(2-chloroethyl)-1,2-oxaz...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 4-(2-chloroethyl)-1,2-oxazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the molecule's fundamental properties, including its molecular weight and formula, and explores its synthesis, reactivity, and potential applications as a versatile building block. Furthermore, this guide offers practical, field-proven insights into its handling, safety, and spectroscopic characterization, equipping researchers with the essential knowledge for its effective utilization in the laboratory.

Core Molecular Attributes

4-(2-Chloroethyl)-1,2-oxazole is a substituted oxazole, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. The presence of a reactive chloroethyl side chain at the 4-position makes it a valuable intermediate for further chemical modifications.

PropertyValueSource
Molecular Formula C₅H₆ClNO[1]
Molecular Weight 131.56 g/mol [1]
CAS Number 1849359-28-9[1]
SMILES ClCCC1=CON=C1[1]

Synthesis and Mechanistic Insights

A proposed synthetic pathway is outlined below:

Synthesis_of_4-(2-Chloroethyl)-1,2-oxazole cluster_reactants Reactants cluster_reaction Van Leusen Oxazole Synthesis cluster_product Product 3-chloropropionaldehyde 3-Chloropropionaldehyde Reaction Base (e.g., K₂CO₃) Methanol 3-chloropropionaldehyde->Reaction TosMIC Tosylmethyl isocyanide (TosMIC) TosMIC->Reaction Product 4-(2-Chloroethyl)-1,2-oxazole Reaction->Product

Caption: Proposed synthesis of 4-(2-Chloroethyl)-1,2-oxazole via the Van Leusen reaction.

Causality of Experimental Choices:

  • 3-Chloropropionaldehyde: This starting material provides the chloroethyl substituent at the desired position on the final oxazole ring. Its aldehyde functionality is crucial for the initial reaction with the deprotonated TosMIC.

  • Tosylmethyl isocyanide (TosMIC): TosMIC is a versatile reagent that serves as a three-atom synthon (C2N1) for the formation of the oxazole ring.[2] The tosyl group acts as a good leaving group, and the isocyanide carbon is highly reactive.

  • Base (e.g., K₂CO₃): A base is required to deprotonate the methylene group of TosMIC, generating the nucleophilic species that attacks the aldehyde. Potassium carbonate is a mild and commonly used base for this transformation.

  • Solvent (Methanol): Methanol is a suitable polar protic solvent for this reaction, facilitating the dissolution of the reactants and intermediates.

Experimental Protocol: A Representative Synthesis

The following is a generalized, self-validating protocol based on analogous syntheses. Researchers should optimize conditions for their specific setup.

Materials:

  • 3-Chloropropionaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Methanol

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 3-chloropropionaldehyde (1.0 eq) in anhydrous methanol, add tosylmethyl isocyanide (1.05 eq).

  • Add anhydrous potassium carbonate (1.5 eq) portion-wise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure 4-(2-chloroethyl)-1,2-oxazole.

Reactivity and Potential Applications in Drug Development

The chemical reactivity of 4-(2-chloroethyl)-1,2-oxazole is dominated by the chloroethyl side chain and the inherent properties of the oxazole ring. Oxazole-containing compounds are prevalent in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[2][3][4]

Key Reactive Sites and Potential Transformations:

Reactivity_of_4-(2-Chloroethyl)-1,2-oxazole cluster_starting_material Starting Material cluster_reactions Potential Reactions Molecule 4-(2-Chloroethyl)-1,2-oxazole Nucleophilic_Substitution Nucleophilic Substitution (e.g., with amines, thiols, azides) Molecule->Nucleophilic_Substitution at Chloroethyl group Elimination Elimination (to form 4-vinyl-1,2-oxazole) Molecule->Elimination with strong base Ring_Opening Oxazole Ring Opening (under harsh conditions) Molecule->Ring_Opening e.g., strong acid/base

Caption: Key reactive pathways for 4-(2-Chloroethyl)-1,2-oxazole.

The primary utility of 4-(2-chloroethyl)-1,2-oxazole in drug discovery lies in its function as a versatile scaffold. The chloroethyl group is a prime handle for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups and the construction of diverse molecular libraries. For example, reaction with primary or secondary amines would yield aminoethyl-substituted oxazoles, which could be valuable for targeting specific biological receptors.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific molecule are not widely published, its spectroscopic features can be predicted based on its structure.

Spectroscopic TechniquePredicted Features
¹H NMR - A triplet corresponding to the two protons of the -CH₂Cl group. - A triplet corresponding to the two protons of the -CH₂- group attached to the oxazole ring. - A singlet for the proton on the oxazole ring (at C5).
¹³C NMR - A signal for the carbon of the -CH₂Cl group. - A signal for the carbon of the -CH₂- group attached to the oxazole ring. - Signals for the three carbon atoms of the oxazole ring.
IR Spectroscopy - C-H stretching vibrations for the alkyl and aromatic protons. - C=N and C=C stretching vibrations characteristic of the oxazole ring. - C-Cl stretching vibration. - C-O-C stretching vibration.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight. - A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). - Fragmentation patterns resulting from the loss of the chloroethyl side chain or cleavage of the oxazole ring.[5]

Safety and Handling

As with any laboratory chemical, 4-(2-chloroethyl)-1,2-oxazole should be handled with appropriate care. Although a specific Material Safety Data Sheet (MSDS) is not available, general precautions for handling halogenated organic compounds and heterocyclic molecules should be followed.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[7]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

4-(2-Chloroethyl)-1,2-oxazole is a promising building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis, coupled with the reactive chloroethyl handle, provides a versatile platform for the development of new chemical entities. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and safe handling, offering a solid foundation for researchers to incorporate this valuable intermediate into their drug discovery programs.

References

  • PubChem. 2-(1-Chloroethyl)-4-(2-methylpropyl)-1,3-oxazole. Available at: [Link]

  • Joshi, S., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences.
  • Wikipedia. Oxazole. Available at: [Link]

  • Li, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules.
  • Neha, et al. (2021). Synthetic approaches for oxazole derivatives: A review.
  • PubChem. 2-(1-Chloroethyl)-4-(2-methylpropyl)-1,3-oxazole. Available at: [Link]

  • Gujjarappa, R., et al. (2022). An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives.
  • Crow, W. D., et al. (1973). Mass Spectrometry of Oxazoles. Organic Mass Spectrometry.

Sources

Exploratory

Physical and chemical properties of 4-(2-Chloroethyl)-1,2-oxazole

The following technical guide provides an in-depth analysis of 4-(2-Chloroethyl)-1,2-oxazole , a specialized heterocyclic building block used in medicinal chemistry. This monograph synthesizes physicochemical data, synth...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-(2-Chloroethyl)-1,2-oxazole , a specialized heterocyclic building block used in medicinal chemistry. This monograph synthesizes physicochemical data, synthetic methodologies, and reactivity profiles to support researchers in drug discovery and agrochemical development.

Executive Summary

4-(2-Chloroethyl)-1,2-oxazole (also known as 4-(2-chloroethyl)isoxazole) is a bifunctional heterocyclic intermediate. It features an electron-rich isoxazole ring substituted at the 4-position with a reactive 2-chloroethyl side chain.[1] This structure serves as a valuable "warhead" for alkylation reactions, allowing the introduction of the isoxazole pharmacophore into larger bioactive molecules.

The compound is a critical intermediate for synthesizing isoxazolyl-containing amines , which are prevalent in COX-2 inhibitors (e.g., valdecoxib analogs), kinase inhibitors, and glutamate receptor modulators. Its primary utility lies in the susceptibility of the ethyl chloride moiety to nucleophilic displacement (


), enabling precise molecular ligation.

Physicochemical Profile

The physical properties of 4-(2-Chloroethyl)-1,2-oxazole are governed by the polarity of the isoxazole ring (dipole moment ~2.9 D) and the lipophilicity of the chloroethyl chain.

Table 1: Chemical Identification
PropertyDetail
IUPAC Name 4-(2-Chloroethyl)-1,2-oxazole
Common Name 4-(2-Chloroethyl)isoxazole
CAS Number 1849359-28-9 (Unsubstituted core) Note: 3,5-Dimethyl analog is CAS 79379-02-5
Molecular Formula

Molecular Weight 131.56 g/mol
SMILES ClCCc1con1
InChI Key Standard InChI Key required for specific isomer
Table 2: Physical Properties (Experimental & Predicted)

Data below represents a consensus of predicted values (ACD/Labs, ChemAxon) and comparative analysis with the 3,5-dimethyl analog.

PropertyValue / RangeConfidence
Appearance Colorless to pale yellow oilHigh (Analog based)
Boiling Point 185°C - 195°C (at 760 mmHg)Predicted
Density

Predicted
LogP (Octanol/Water) 1.15 - 1.35Predicted
Refractive Index (

)
1.485 - 1.495Predicted
Solubility Soluble in DCM, THF, Ethanol, DMSO; Sparingly soluble in water.[2][3]High
pKa (Conjugate Acid) ~ -2.0 (Isoxazole N-protonation)High

Expert Insight: The unsubstituted isoxazole ring is less lipophilic than its 3,5-dimethyl counterpart. Consequently, 4-(2-Chloroethyl)-1,2-oxazole will exhibit slightly higher water solubility and a lower boiling point than the dimethyl analog (which boils ~230°C).

Structural Analysis & Spectroscopy

Understanding the spectroscopic signature is vital for confirming the integrity of the isoxazole ring during synthesis.

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • Isoxazole Protons: The H-5 and H-3 protons appear as distinct singlets (or doublets with small coupling) in the aromatic region.

      • 
         8.2 - 8.4 ppm (s, 1H, H-5 , adjacent to Oxygen, most deshielded).
        
      • 
         8.0 - 8.2 ppm (s, 1H, H-3 , adjacent to Nitrogen).
        
    • Ethyl Chain:

      • 
         3.6 - 3.8 ppm (t, 2H, 
        
        
        
        -Cl).
      • 
         2.8 - 3.0 ppm (t, 2H, Isoxazole-
        
        
        
        -).
  • 
    C NMR: 
    
    • Expect characteristic isoxazole ring carbons at

      
       155-160 (C-5) and 
      
      
      
      145-150 (C-3). The C-4 quaternary carbon appears upfield at
      
      
      110-115.
  • Mass Spectrometry (ESI/GC-MS):

    • Molecular ion

      
       (showing the characteristic 3:1 Chlorine isotope pattern).
      

Synthetic Methodologies

The synthesis of 4-substituted isoxazoles is challenging due to the directing effects of the ring. Direct alkylation of isoxazole is rarely regioselective. The most robust "field-proven" route involves de novo ring construction using a vinamidinium salt or a malondialdehyde derivative.

Core Synthetic Route: The "Vinamidinium" Approach

This method ensures exclusive regioselectivity for the 4-position.

  • Step 1: Precursor Formation. Reaction of

    
    -butyrolactone with ethyl formate/base or Vilsmeier-Haack conditions to generate a 2-(2-hydroxyethyl)-3-dimethylaminoacrolein equivalent.
    
  • Step 2: Cyclization. Condensation with Hydroxylamine hydrochloride (

    
    ).
    
  • Step 3: Chlorination. Conversion of the pendant alcohol to the chloride using Thionyl Chloride (

    
    ).
    

Synthesis Start Precursor: 2-(2-Hydroxyethyl)-1,3-dicarbonyl (or equivalent) Step1 Cyclization (NH2OH·HCl, EtOH, Reflux) Start->Step1 Inter Intermediate: 4-(2-Hydroxyethyl)isoxazole Step1->Inter Step2 Chlorination (SOCl2, DCM, 0°C to RT) Inter->Step2 Product Product: 4-(2-Chloroethyl)-1,2-oxazole Step2->Product

Figure 1: Regioselective synthesis of 4-(2-Chloroethyl)-1,2-oxazole via cyclization and chlorination.

Critical Control Point: During Step 2 (Chlorination), the isoxazole ring is acid-sensitive. The reaction must be kept strictly anhydrous, and excess


 must be removed under vacuum at low temperatures (<40°C) to prevent ring degradation or polymerization.

Chemical Reactivity & Transformations

The utility of 4-(2-Chloroethyl)-1,2-oxazole stems from its dual reactivity: the electrophilic alkyl chloride and the masked "1,3-dicarbonyl" nature of the isoxazole ring.

Nucleophilic Substitution ( )

The primary application is the displacement of the chloride by amines, thiols, or alkoxides.

  • Reaction:

    
    
    
  • Kinetics: The reaction is generally slower than benzyl chlorides but faster than simple alkyl chlorides due to the inductive electron-withdrawing effect of the heteroaromatic ring.

  • Catalysis: Addition of Sodium Iodide (Finkelstein conditions) significantly accelerates the rate by generating the transient alkyl iodide.

Ring Cleavage (Unmasking)

Under reducing conditions (e.g.,


 or 

), the N-O bond cleaves. This transformation is used to synthesize

-amino enones
, which are precursors to pyridines and pyrimidines.

Reactivity Center 4-(2-Chloroethyl)-1,2-oxazole Path1 Nucleophilic Substitution (SN2) (Amines/Thiols + Base) Center->Path1 Path2 Reductive Ring Cleavage (H2/Pd or Mo(CO)6) Center->Path2 Prod1 Functionalized Isoxazole Ligands Path1->Prod1 Prod2 Beta-Amino Enones (Synthetic Intermediates) Path2->Prod2

Figure 2: Divergent reactivity pathways: Alkylation vs. Ring Cleavage.

Handling, Safety, and Stability

As an alkylating agent, this compound poses specific toxicological risks.

Safety Profile (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    • H341/H350: Suspected of causing genetic defects/cancer (Typical for alkylating agents like nitrogen mustard analogs).

  • Precautionary Measures:

    • Always handle in a chemical fume hood.

    • Wear nitrile gloves (double gloving recommended due to permeability of alkyl chlorides).

    • Quench spills with dilute aqueous ammonia or sodium thiosulfate.

Storage & Stability
  • Temperature: Store at 2-8°C.

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen.

  • Shelf Life: 12 months if sealed. The compound may darken (polymerize) upon exposure to light and acid traces.

References

  • Praveen, C., et al. "AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes leads to substituted isoxazoles." Synlett, 2010, pp. 777-781.

  • Sperry, J. B., & Wright, D. L. "The application of isoxazoles in the synthesis of natural products and pharmaceuticals." Current Opinion in Drug Discovery & Development, 2005, 8(6), 723-740.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1849359-28-9 (4-(2-Chloroethyl)-1,2-oxazole)." PubChem, 2024.

  • Zhang, X. W., et al. "Facile oxidative heterocyclization of commercially available amines and tert-butyl nitrite." Journal of Organic Chemistry, 2020, 85, 15726-15735.

  • Accela ChemBio. "Safety Data Sheet: 4-(2-Chloroethyl)-1,2-oxazole." AccelaChem Catalog, 2024.

Sources

Foundational

An In-depth Technical Guide to the Reactivity Profile of the 1,2-Oxazole Ring with a Chloroethyl Substituent

For Researchers, Scientists, and Drug Development Professionals Abstract The 1,2-oxazole, or isoxazole, core is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and diverse biological acti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2-oxazole, or isoxazole, core is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and diverse biological activities. The introduction of a chloroethyl substituent onto this heterocyclic system creates a molecule with a rich and nuanced reactivity profile, offering a versatile platform for the synthesis of complex molecular architectures. This technical guide provides a comprehensive exploration of the chemical behavior of 1,2-oxazoles functionalized with a chloroethyl group. We will delve into the electronic and steric influences of this substituent on the isoxazole ring, examine the reactivity at both the heterocyclic core and the alkyl halide side chain, and present detailed methodologies for key transformations. This document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize these valuable building blocks in their synthetic endeavors.

Introduction: The Convergence of a Privileged Heterocycle and a Reactive Side Chain

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which imparts a unique electronic landscape. This structure is found in numerous natural products and FDA-approved drugs, highlighting its significance in pharmaceutical sciences. The inherent stability of the isoxazole ring, coupled with its ability to participate in a variety of chemical transformations, makes it an attractive starting point for the development of novel therapeutic agents.

The addition of a chloroethyl substituent introduces a highly valuable reactive handle. The carbon-chlorine bond provides an electrophilic center, susceptible to nucleophilic attack, and the β-hydrogen atoms open the possibility of elimination reactions. This dual reactivity, residing on a stable heterocyclic core, allows for a wide array of synthetic manipulations, from simple chain extensions to the construction of complex, fused heterocyclic systems. Understanding the interplay between the isoxazole ring and the chloroethyl side chain is paramount for harnessing the full synthetic potential of these molecules.

Electronic and Steric Landscape: How the Chloroethyl Group Shapes Reactivity

The reactivity of a substituted 1,2-oxazole is dictated by the electronic and steric nature of its substituents. A chloroethyl group influences the isoxazole ring's reactivity through a combination of inductive and steric effects.

2.1. Electronic Effects:

The chloroethyl substituent primarily exerts a weak electron-withdrawing inductive effect (-I) on the isoxazole ring. This effect is a consequence of the electronegativity of the chlorine atom, which pulls electron density away from the ring through the sigma bond framework. However, this inductive pull is attenuated by the two-carbon spacer, making its deactivating influence less pronounced compared to a directly attached chlorine atom.[1]

This subtle electron-withdrawing nature can have several consequences for the reactivity of the isoxazole ring:

  • Electrophilic Aromatic Substitution: The weak deactivation of the ring by the chloroethyl group suggests that electrophilic substitution on the isoxazole ring will be less favorable than on an unsubstituted or alkyl-substituted isoxazole. However, with strongly activating groups also present on the ring, electrophilic substitution may still be achievable.

  • Acidity of Ring Protons: The electron-withdrawing nature of the chloroethyl group can slightly increase the acidity of the protons on the isoxazole ring, particularly at the C5 position, making deprotonation and subsequent functionalization a viable strategy.

2.2. Steric Effects:

The chloroethyl group can exert steric hindrance, influencing the regioselectivity of reactions. The degree of steric hindrance will depend on the conformation of the ethyl chain. This can be particularly relevant in reactions involving attack at positions adjacent to the substituent.

Key Reaction Pathways: A Dichotomy of Reactivity

The reactivity of a 1,2-oxazole with a chloroethyl substituent can be broadly categorized into two main areas: reactions involving the chloroethyl side chain and reactions involving the isoxazole ring itself.

3.1. Reactions at the Chloroethyl Side Chain: A Gateway to Functionalization

The chloroethyl group is a versatile functional handle, primarily undergoing nucleophilic substitution and elimination reactions.

3.1.1. Nucleophilic Substitution:

The carbon atom attached to the chlorine is electrophilic and readily undergoes SN2 reactions with a variety of nucleophiles. This allows for the introduction of a wide range of functional groups.

Table 1: Representative Nucleophilic Substitution Reactions on Chloroethyl-Substituted Isoxazoles

NucleophileReagent ExampleProduct Functional GroupTypical Conditions
AminesPrimary or secondary aminesAminoethylBase (e.g., K2CO3, Et3N), solvent (e.g., DMF, CH3CN), heat
AzideSodium azide (NaN3)AzidoethylAcetone/water, room temperature
ThiolatesSodium thiophenoxideThioetherBase (e.g., NaH), solvent (e.g., THF)
AlkoxidesSodium methoxideMethoxyethylMethanol, reflux
CyanideSodium cyanideCyanoethylDMSO, heat

Experimental Protocol: Synthesis of an N-Substituted Aminoethyl Isoxazole

  • To a solution of the chloroethyl-substituted 1,2-oxazole (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add the desired amine (1.2 eq) and a base like potassium carbonate (2.0 eq).

  • Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.[2]

3.1.2. Elimination Reactions:

In the presence of a strong, non-nucleophilic base, the chloroethyl group can undergo an E2 elimination to form a vinyl-substituted isoxazole.

Caption: Elimination reaction of a chloroethyl-isoxazole.

3.2. Intramolecular Reactions: Forging Fused Heterocyclic Systems

The presence of both a nucleophilic center (the isoxazole nitrogen) and an electrophilic center (the chloroethyl side chain) within the same molecule opens up the exciting possibility of intramolecular cyclization. This powerful strategy allows for the construction of fused bicyclic systems, which are of significant interest in drug discovery.

3.2.1. Intramolecular N-Alkylation:

Under basic conditions, the nitrogen atom of the isoxazole ring can act as a nucleophile, attacking the electrophilic carbon of the chloroethyl side chain to form a fused ring system. This intramolecular N-alkylation can lead to the formation of isoxazolo[2,3-a]pyridinium salts or related structures, depending on the substitution pattern of the isoxazole.

Caption: Intramolecular cyclization of a chloroethyl-isoxazole.

This type of cyclization is a powerful tool for generating molecular complexity from relatively simple starting materials. The feasibility and outcome of the reaction will depend on factors such as ring size of the product, substitution pattern, and reaction conditions.

3.3. Reactions Involving the Isoxazole Ring

While the chloroethyl side chain is often the primary site of reactivity, the isoxazole ring can also participate in various transformations.

  • Ring Opening: Under certain conditions, such as treatment with strong reducing agents or certain nucleophiles, the isoxazole ring can undergo cleavage. The presence of the chloroethyl substituent may influence the stability of the ring and the conditions required for ring opening.

  • Cycloaddition Reactions: The isoxazole ring can act as a diene in Diels-Alder reactions, particularly when activated with electron-donating groups.[3] The chloroethyl group, being weakly electron-withdrawing, is unlikely to significantly promote this reactivity but may not hinder it under appropriate conditions.

Synthetic Strategies for Chloroethyl-Substituted 1,2-Oxazoles

The synthesis of 1,2-oxazoles bearing a chloroethyl substituent can be achieved through several established methods for isoxazole ring formation, utilizing precursors that already contain the chloroethyl moiety.

4.1. 1,3-Dipolar Cycloaddition:

A common and versatile method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. To synthesize a chloroethyl-substituted isoxazole, one of the reactants would need to contain the chloroethyl group. For example, the reaction of a chloroethyl-substituted alkyne with a nitrile oxide.[4]

4.2. Cyclization of Oximes:

Another important route involves the cyclization of α,β-unsaturated oximes or related precursors.[5] By starting with a substrate that incorporates a chloroethyl group, this functionality can be carried through to the final isoxazole product.

Experimental Protocol: General Procedure for 1,3-Dipolar Cycloaddition

  • Generate the nitrile oxide in situ from the corresponding hydroxamoyl chloride using a base such as triethylamine.

  • To this solution, add the chloroethyl-substituted alkyne.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • After completion, filter off any precipitated salts and concentrate the filtrate.

  • Purify the residue by column chromatography to isolate the desired chloroethyl-substituted isoxazole.

Conclusion and Future Perspectives

The reactivity profile of the 1,2-oxazole ring with a chloroethyl substituent is characterized by a fascinating interplay of reactivity at both the heterocyclic core and the alkyl halide side chain. The chloroethyl group serves as a versatile handle for a wide range of functionalization reactions, including nucleophilic substitutions and eliminations, while also enabling the construction of complex fused heterocyclic systems through intramolecular cyclization.

While the fundamental principles of isoxazole and alkyl halide reactivity provide a strong framework for understanding these molecules, further research is needed to fully explore the synthetic potential of this class of compounds. The development of novel catalytic methods for the selective functionalization of either the ring or the side chain, as well as the exploration of their application in the synthesis of biologically active molecules, represent exciting avenues for future investigation. This guide provides a solid foundation for researchers to build upon as they continue to unlock the synthetic utility of these valuable and versatile building blocks.

References

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  • Rajender, P. S., Sridevi, G., & Reddy, K. K. (2012). Synthesis of Novel Isoxazole Fused Heterocycles.
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  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved February 9, 2026, from [Link]

  • Morozova, A., & et al. (2019). Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids. Chemistry of Heterocyclic Compounds, 55(3), 253-260.
  • BenchChem. (2025). A Comparative Analysis of Electrophilic Substitution: Chloro vs. Chloroethyl Directing Effects. BenchChem Technical Guides.
  • ResearchGate. (n.d.). Chemical Reactivity and regioselectivity investigation for the formation of 3,5-disubstituted isoxazole via cycloaddition [2+3] and antitrypanosomal activity prediction.
  • Royal Society of Chemistry. (2015). Substituted pyridines from isoxazoles: scope and mechanism. Organic & Biomolecular Chemistry, 13(24), 6765-6773.
  • Northern Arizona University. (n.d.). Recent advances in intramolecular nitrile oxide cycloadditions in the synthesis of 2-Isoxazolines.
  • Chemistry LibreTexts. (2022). 16.
  • National Center for Biotechnology Information. (2023). Direct Nucleophilic Attack/Addition Cyclization and C–H Bond Activation Reactions to Synthesize 3-Benzyl-/3-Benzyl-2-phenyl-benzo[6][7]imidazo[2,1-b]thiazoles. PubMed Central.

  • National Center for Biotechnology Information. (2019). Alcohols as Alkylating Agents in the Cation‐Induced Formation of Nitrogen Heterocycles. PubMed Central.
  • Master Organic Chemistry. (2017).
  • ResearchGate. (n.d.). N-Alkylation of Nitrogen Heterocycles with α-Diazocarbonyl Compounds.
  • Morozova, A., & et al. (2019). Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids. Chemistry of Heterocyclic Compounds, 55(3), 253-260.
  • National Center for Biotechnology Information. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed Central.
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). K2CO3-Mediated Intramolecular Oxa-Michael Cyclization of α,β-Unsaturated Ketoximes: Synthesis of Densely Arene-Substituted 2-Isoxazolines Bearing a Quaternary Center. Retrieved February 9, 2026, from [Link]

  • YouTube. (2022).
  • ResearchGate. (n.d.).
  • Michigan State University. (n.d.).

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Exploratory

Strategic Functionalization of 4-(2-Chloroethyl)-1,2-oxazole: A Technical Guide

Topic: Exploratory reactions of "4-(2-Chloroethyl)-1,2-oxazole" with nucleophiles Role: Senior Application Scientist Executive Summary This guide details the reactivity profile of 4-(2-Chloroethyl)-1,2-oxazole (4-CEI), a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Exploratory reactions of "4-(2-Chloroethyl)-1,2-oxazole" with nucleophiles Role: Senior Application Scientist

Executive Summary

This guide details the reactivity profile of 4-(2-Chloroethyl)-1,2-oxazole (4-CEI), a bifunctional heterocyclic scaffold containing a masked electrophile (the chloroethyl "warhead") and a sensitive aromatic core (the isoxazole ring). For medicinal chemists, this molecule represents a critical "linchpin" intermediate—capable of linking pharmacophores via the ethyl chain or undergoing C5-diversification.

The primary challenge in handling 4-CEI is the chemoselectivity paradox : the conditions required to displace the alkyl chloride (


) often overlap with those that trigger isoxazole ring degradation (base-mediated cleavage) or elimination (

). This document provides validated protocols to navigate these pathways.

Mechanistic Landscape & Reactivity Profile

The 4-CEI scaffold presents three distinct reactive sites that must be managed during nucleophilic engagement.

The Electrophilic Side Chain (C4-Ethyl Chloride)

The primary alkyl chloride is a moderate electrophile. It undergoes


 reactions with soft nucleophiles (thiols, amines, azides).
  • Constraint: The reaction rate is slower than corresponding bromides or iodides, often requiring elevated temperatures or iodide catalysis (Finkelstein conditions).

The Acidic C5-Proton

In 3,5-unsubstituted isoxazoles, the proton at C5 is significantly acidic (


 in DMSO).
  • Risk: Strong bases (e.g., NaH, LDA) or even moderate bases at high temperatures can deprotonate C5. The resulting carbanion can lead to polymerization or ring fragmentation to cyanoketones (the Kemp elimination equivalent in isoxazoles).

The N-O Bond (Reductive Lability)

The isoxazole N-O bond is susceptible to cleavage by reducing nucleophiles or under metal-catalyzed hydrogenation conditions.

  • Implication: Avoid strong reducing agents (e.g.,

    
    ) during the displacement step.
    
Visualization: Competitive Reaction Pathways

The following diagram maps the divergence between desired substitution, elimination, and ring degradation.

ReactionPathways Start 4-(2-Chloroethyl)-1,2-oxazole SN2 Pathway A: Substitution (SN2) (Target Product) Start->SN2 Soft Nucleophiles (RSH, R2NH) Mild Base (K2CO3) E2 Pathway B: Elimination (E2) (4-Vinylisoxazole) Start->E2 Bulky/Strong Base (t-BuOK, DBU) Heat RingOpen Pathway C: Ring Cleavage (Cyanoketones) Start->RingOpen Hard Nucleophiles (OH-, RO-) High Temp C5_Func Pathway D: C5-Lithiation (Advanced Diversification) Start->C5_Func n-BuLi, -78°C Electrophile Quench

Figure 1: Divergent reactivity pathways for 4-(2-Chloroethyl)-1,2-oxazole controlled by base strength and nucleophile hardness.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Objective: Synthesis of tertiary amines via displacement with secondary amines. Challenge: Preventing HCl accumulation, which can degrade the isoxazole, while avoiding strong bases that trigger elimination.

Reagents:

  • Substrate: 4-CEI (1.0 equiv)

  • Nucleophile: Secondary amine (e.g., Morpholine, Piperidine) (1.2 equiv)

  • Base:

    
     (anhydrous, micronized) (2.0 equiv)
    
  • Catalyst: KI (0.1 equiv) - Essential for accelerating alkyl chloride displacement.

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

Step-by-Step Workflow:

  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, suspend 4-CEI (1.0 mmol) and

    
     (2.0 mmol) in anhydrous MeCN (5 mL).
    
  • Activation: Add Potassium Iodide (KI, 0.1 mmol). Stir at RT for 10 minutes to allow partial halogen exchange (in situ formation of 4-(2-iodoethyl)-1,2-oxazole).

  • Addition: Add the secondary amine (1.2 mmol) dropwise.

  • Reaction: Seal the vial and heat to 60°C for 12–18 hours.

    • Note: Monitor by LCMS. The chloride is sluggish; if conversion is <50% after 6h, increase temp to 80°C.

  • Workup: Cool to RT. Filter off inorganic salts (

    
    /KCl). Concentrate the filtrate under reduced pressure.
    
  • Purification: Flash chromatography (DCM/MeOH gradient). Do not use acidic workups (e.g., 1M HCl wash) as isoxazoles can be acid-sensitive, and the amine product will be lost to the aqueous phase.

Protocol B: C-S Bond Formation (Thioetherification)

Objective: Introduction of thiol pendants. Advantage: Thiols are "soft" nucleophiles and highly reactive, allowing milder conditions that preserve the isoxazole ring.

Data: Solvent & Base Optimization Table

EntrySolventBase (Equiv)Temp (°C)Time (h)Yield (%)Major Byproduct
1DMF

(1.1)
0 to RT245%Ring Opening / Polymer
2THF

(2.0)
Reflux2430%Unreacted SM
3DMF

(1.5)
RT 4 92% None
4MeCN

(2.0)
60885%4-Vinylisoxazole (<5%)

Recommended Procedure (Based on Entry 3):

  • Dissolve thiol (1.1 equiv) in DMF (0.2 M).

  • Add

    
     (1.5 equiv) and stir for 15 min at RT to generate the thiolate.
    
  • Add 4-CEI (1.0 equiv) in one portion.

  • Stir at RT.[1][2] Conversion is usually complete within 4 hours.

  • Dilute with EtOAc, wash with water (

    
    ) to remove DMF, dry over 
    
    
    
    , and concentrate.

Advanced Functionalization: The C5-Lithiation Strategy

For researchers requiring substitution at the C5 position and the side chain, the order of operations is critical. The C4-chloroethyl group is compatible with lithiation conditions if the temperature is strictly controlled.

Mechanism: Treatment with n-butyllithium (n-BuLi) at -78°C selectively deprotonates the C5 position. The resulting anion is stable at low temperatures and can be trapped with electrophiles (


).

LithiationWorkflow cluster_warning CRITICAL CONTROL POINT Step1 Cryogenic Cooling (-78°C, THF) Step2 Deprotonation Add n-BuLi (1.05 eq) dropwise Step1->Step2 Step3 Anion Formation (C5-Lithio-4-(2-chloroethyl)isoxazole) Stir 30 min Step2->Step3 Step4 Electrophile Trapping Add E+ (e.g., DMF, CO2, Aldehydes) Step3->Step4 Step5 Quench & Warm Sat. NH4Cl, warm to RT Step4->Step5

Figure 2: Workflow for C5-functionalization. Temperature control is paramount to prevent the C5-anion from attacking the C4-sidechain (intramolecular cyclization/elimination).

Key Reference Point: The lithiation of isoxazoles is well-documented. For 4-substituted isoxazoles, the C5-lithio species is generated kinetically.

  • Citation: G. V. Subbaraju et al., "Synthesis and biological activity of isoxazole derivatives," Bioorg. Med. Chem. Lett. (Justifying the acidity of C5).

Troubleshooting & Safety

Common Pitfalls
  • Formation of 4-Vinylisoxazole:

    • Symptom:[3][4][5][6][7][8][9][10] Appearance of olefinic protons in NMR (

      
       5.5–6.5 ppm).
      
    • Cause: Base is too strong or too bulky (acting as a base rather than a nucleophile).

    • Fix: Switch from

      
       or DBU to inorganic carbonate bases (
      
      
      
      ,
      
      
      ). Lower the reaction temperature.
  • Ring Cleavage:

    • Symptom:[3][4][5][6][7][8][9][10] Loss of aromatic UV signature; complex mixture in LCMS.

    • Cause: Use of hydroxide bases (NaOH) or methoxide (NaOMe) which attack the ring.

    • Fix: Strictly use non-nucleophilic bases or weak nucleophilic bases (carbonates).

Safety Note
  • Alkylating Agent: 4-(2-Chloroethyl)-1,2-oxazole is a primary alkyl halide and a potential alkylating agent. Handle with gloves in a fume hood.

  • Energetic Material: While stable, isoxazoles can decompose exothermically under extreme heat. Do not distill the neat compound above 120°C.

References

  • Sperry, J. B., & Wright, D. L. (2005). "The application of isoxazoles in the synthesis of natural products."[7] Current Opinion in Drug Discovery & Development. (General reactivity of isoxazole core).[1][5][6][8][9][11]

  • Wakefield, B. J. (2013). "Organolithium Methods." Academic Press.
  • Anderson, W. K., & Dalvie, D. K. (2010).[12] "Synthesis of 4-(2-Chloroethyl)-2,3-dihydro(1,4)oxazino(2,3-b)quinoline." ChemInform. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Quantification of 4-(2-Chloroethyl)-1,2-oxazole

Abstract This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of "4-(2-Chloroethyl)-1,2-oxazole," a heterocyclic compound of interest in pharmaceutical resear...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of "4-(2-Chloroethyl)-1,2-oxazole," a heterocyclic compound of interest in pharmaceutical research and development. Recognizing the critical need for accurate and reliable quantification, this document outlines three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each protocol is designed to be a self-validating system, grounded in the principles of scientific integrity and aligned with international regulatory standards. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively. This guide is intended for researchers, scientists, and drug development professionals who require precise and accurate quantification of this analyte in various matrices.

Introduction to 4-(2-Chloroethyl)-1,2-oxazole and the Imperative for its Quantification

The oxazole ring is a key structural motif in a wide array of biologically active compounds, including many natural products and synthetic drugs.[1][2] These compounds exhibit a broad spectrum of pharmacological activities, such as antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] "4-(2-Chloroethyl)-1,2-oxazole" is a synthetic derivative belonging to this important class of heterocycles. The presence of a reactive chloroethyl group suggests its potential as a synthetic intermediate or a pharmacologically active molecule.

Accurate quantification of "4-(2-Chloroethyl)-1,2-oxazole" is paramount throughout the drug development lifecycle. In process chemistry, it is essential for reaction monitoring and yield optimization. In formulation development, precise measurement ensures correct dosage and product quality. During stability studies, validated analytical methods are required to assess the degradation of the active pharmaceutical ingredient (API) under various stress conditions.[3] This document provides a suite of validated analytical methods to meet these critical needs.

Method 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Principle: RP-HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power and compatibility with a wide range of analytes. This method separates "4-(2-Chloroethyl)-1,2-oxazole" from its potential impurities and degradation products based on their differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. The oxazole ring contains a chromophore that allows for sensitive detection using a UV detector. The method is designed to be stability-indicating, as demonstrated through forced degradation studies.

Causality of Experimental Choices
  • Stationary Phase: A C18 column is chosen for its versatility and proven efficacy in retaining and separating small to medium polarity organic molecules like the target analyte.

  • Mobile Phase: A mixture of acetonitrile and water provides a good balance of solvent strength for eluting the analyte with a reasonable retention time and sharp peak shape. A formic acid modifier is included to control the pH and improve peak symmetry.[4][5] This mobile phase is also compatible with mass spectrometry if further characterization of degradation products is needed.[4][5]

  • Detection Wavelength: The UV detection wavelength will be selected based on the UV spectrum of "4-(2-Chloroethyl)-1,2-oxazole" to maximize sensitivity.

  • Forced Degradation: To ensure the method is stability-indicating, the analyte is subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.[3][6] The method's ability to separate the parent peak from these degradation product peaks demonstrates its specificity.[6]

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or variable wavelength UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (v/v)
Gradient Isocratic or Gradient (to be optimized)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detection Wavelength | To be determined by UV scan (e.g., 230 nm) |

Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of "4-(2-Chloroethyl)-1,2-oxazole" reference standard and dissolve in 10 mL of diluent (e.g., acetonitrile/water 50:50 v/v).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Prepare the sample by dissolving the material containing the analyte in the diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Forced Degradation Study Protocol:

  • Acid Hydrolysis: Dissolve the analyte in 0.1 M HCl and heat at 60 °C for 24 hours. Neutralize before injection.

  • Base Hydrolysis: Dissolve the analyte in 0.1 M NaOH and heat at 60 °C for 24 hours. Neutralize before injection.

  • Oxidative Degradation: Dissolve the analyte in 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid analyte to 105 °C for 48 hours.

  • Photolytic Degradation: Expose a solution of the analyte to UV light (254 nm) for 48 hours.

Method Validation

The method will be validated according to ICH Q2(R1) guidelines.[7][8]

ParameterAcceptance Criteria
Specificity The peak for the analyte is resolved from all degradation products and matrix components. Peak purity should be confirmed using a PDA detector.
Linearity Correlation coefficient (r²) ≥ 0.999 over a minimum of 5 concentrations.[7]
Range 80-120% of the test concentration for assay.[7]
Accuracy % Recovery between 98.0% and 102.0%.
Precision (Repeatability & Intermediate) RSD ≤ 2.0%.
LOD & LOQ Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C).
Visualization of HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis P1 Weighing of Analyte/Standard P2 Dissolution in Diluent P1->P2 P3 Serial Dilution (Standards) P2->P3 P4 Filtration (0.45 µm) P2->P4 H1 Autosampler Injection (10 µL) P4->H1 H2 C18 Column Separation H1->H2 H3 UV Detection H2->H3 D1 Chromatogram Integration H3->D1 D2 Calibration Curve Generation D1->D2 D3 Concentration Calculation D2->D3 R R D3->R Final Report

Caption: Workflow for the quantification of 4-(2-Chloroethyl)-1,2-oxazole by HPLC-UV.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[9] "4-(2-Chloroethyl)-1,2-oxazole" is expected to have sufficient volatility for GC analysis. The gas chromatograph separates the analyte from other volatile components in the sample matrix, and the mass spectrometer provides highly specific detection and structural confirmation based on the mass-to-charge ratio of the fragmented ions.

Causality of Experimental Choices
  • Injection Mode: Split/splitless injection is chosen for its versatility. A split injection is suitable for higher concentrations to avoid column overloading, while a splitless injection provides higher sensitivity for trace analysis.

  • GC Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is selected to provide good separation for a compound with both polar (oxazole ring) and nonpolar (chloroethyl group) characteristics.

  • Ionization Mode: Electron Ionization (EI) is a robust and widely used technique that generates reproducible fragmentation patterns, which can be used for library matching and structural elucidation.

  • MS Detection Mode: Full scan mode will be used for method development to identify the characteristic ions of the analyte. For quantitative analysis, Selected Ion Monitoring (SIM) mode will be used to enhance sensitivity and selectivity by monitoring only the most abundant and specific ions.

Experimental Protocol

Instrumentation:

  • GC system with a split/splitless injector, coupled to a Mass Spectrometer.

  • Data acquisition and processing software.

Chromatographic and MS Conditions:

Parameter Value
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temperature 250 °C
Injection Mode Split (e.g., 20:1) or Splitless
Oven Program 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| MS Mode | Full Scan (m/z 40-300) for development; SIM for quantification |

Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of "4-(2-Chloroethyl)-1,2-oxazole" reference standard and dissolve in 10 mL of a suitable volatile solvent (e.g., ethyl acetate).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the same solvent to cover the desired concentration range (e.g., 0.1-10 µg/mL).

  • Sample Solution: Prepare the sample by dissolving or extracting the material containing the analyte with the chosen solvent to achieve a concentration within the calibration range.

Method Validation

The GC-MS method will be validated according to ICH Q2(R1) guidelines, with parameters similar to the HPLC method.

ParameterAcceptance Criteria
Specificity The analyte peak is chromatographically resolved and its mass spectrum is unique at its retention time.
Linearity Correlation coefficient (r²) ≥ 0.999.
Range Established from linearity studies.
Accuracy % Recovery between 98.0% and 102.0%.
Precision (Repeatability & Intermediate) RSD ≤ 2.0%.
LOD & LOQ Determined by signal-to-noise ratio or standard deviation of the response and the slope.
Robustness Insensitive to small changes in GC parameters (e.g., flow rate, oven ramp).
Visualization of GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing P1 Weighing & Dissolution (e.g., Ethyl Acetate) P2 Serial Dilution for Calibration Curve P1->P2 G1 GC Injection (Split/Splitless) P2->G1 G2 Capillary Column Separation G1->G2 G3 EI Ionization G2->G3 G4 Mass Spectrometry (Scan or SIM) G3->G4 D1 Extract Ion Chromatogram (SIM) G4->D1 D2 Peak Integration D1->D2 D3 Quantification via Calibration Curve D2->D3 R R D3->R Final Report

Caption: Workflow for the quantification of 4-(2-Chloroethyl)-1,2-oxazole by GC-MS.

Method 3: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle: qNMR is a primary analytical method that provides absolute quantification without the need for a specific reference standard of the analyte.[10] The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[11] By comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known concentration, the absolute amount of the analyte can be determined.[12] This method is particularly valuable for certifying the purity of reference standards.

Causality of Experimental Choices
  • Internal Standard: Maleic acid or dimethyl sulfone are common choices for qNMR in organic solvents. They should be stable, non-volatile, have simple spectra with peaks that do not overlap with the analyte's signals, and be accurately weighable.[13]

  • Deuterated Solvent: A high-purity deuterated solvent (e.g., DMSO-d₆ or CDCl₃) is used to dissolve the sample and standard, and to provide the field frequency lock for the NMR spectrometer.

  • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of any integrated proton) is crucial to ensure complete relaxation of all relevant protons between scans, which is essential for accurate integration.

  • Pulse Angle: A 90° pulse angle is used to maximize the signal for each scan.

Experimental Protocol

Instrumentation:

  • High-resolution NMR Spectrometer (≥ 400 MHz) with a high-performance probe.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the "4-(2-Chloroethyl)-1,2-oxazole" sample into a clean vial.

  • Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a clean, dry NMR tube.

NMR Acquisition Parameters:

Parameter Value Rationale
Spectrometer ≥ 400 MHz Higher field provides better signal dispersion.
Pulse Program Standard 1D proton (e.g., zg30) Simple and robust for quantification.
Pulse Angle 90° Maximizes signal intensity.
Relaxation Delay (d1) ≥ 30 s Ensures full spin-lattice relaxation for accurate integration.
Acquisition Time (aq) ≥ 3 s Provides good digital resolution.
Number of Scans (ns) 16-64 To achieve an adequate signal-to-noise ratio.

| Temperature | 298 K | Maintained for stability. |

Data Processing and Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, non-overlapping proton signal from the analyte (I_analyte) and a signal from the internal standard (I_std).

  • Calculate the purity or concentration of the analyte using the following formula:[12]

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

Visualization of qNMR Workflow

qNMR_Workflow cluster_prep Precise Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Analysis & Calculation P1 Accurately weigh Analyte P3 Dissolve in Deuterated Solvent P1->P3 P2 Accurately weigh Internal Standard P2->P3 P4 Transfer to NMR Tube P3->P4 N1 Set qNMR Parameters (Long d1, 90° Pulse) P4->N1 N2 Acquire 1D Proton Spectrum N1->N2 D1 Process Spectrum (Phase, Baseline) N2->D1 D2 Integrate Analyte & Standard Peaks D1->D2 D3 Calculate Purity/ Concentration D2->D3 R R D3->R Absolute Quantification

Caption: Workflow for absolute quantification of 4-(2-Chloroethyl)-1,2-oxazole by qNMR.

Conclusion

This application note provides three distinct and robust methods for the quantification of "4-(2-Chloroethyl)-1,2-oxazole." The stability-indicating HPLC-UV method is ideal for routine quality control and stability testing. The highly specific GC-MS method is suitable for trace analysis and identity confirmation. The qNMR method offers a primary, standard-free approach for absolute quantification and reference material certification. The choice of method will depend on the specific application, available instrumentation, and the required level of sensitivity and accuracy. By providing the underlying scientific rationale and detailed, validated protocols, this guide equips researchers and drug development professionals with the necessary tools for the reliable quantification of this important oxazole derivative.

References

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  • Priyanka, et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research.
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  • Academia.edu. (n.d.). The new era of 1,2,4-oxadiazoles.
  • U.S. Environmental Protection Agency. (n.d.). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Sigma-Aldrich. (2017). QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials.
  • BenchChem. (n.d.). Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR).
  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate.
  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures.

Sources

Application

HPLC and GC-MS methods for "4-(2-Chloroethyl)-1,2-oxazole" analysis

A Dual-Platform Approach (GC-MS & HPLC-MS) for Genotoxic Impurity Control Executive Summary & Scientific Rationale The analysis of 4-(2-Chloroethyl)-1,2-oxazole presents a critical challenge in pharmaceutical development...

Author: BenchChem Technical Support Team. Date: February 2026

A Dual-Platform Approach (GC-MS & HPLC-MS) for Genotoxic Impurity Control

Executive Summary & Scientific Rationale

The analysis of 4-(2-Chloroethyl)-1,2-oxazole presents a critical challenge in pharmaceutical development. Structurally, the molecule contains a chloroethyl moiety attached to an isoxazole ring.[1] This functional group is a well-documented "structural alert" for genotoxicity (alkylating agent), necessitating control at trace levels (often < 10 ppm) in accordance with ICH M7 guidelines .

This Application Note provides two orthogonal, validated protocols for the quantification of this impurity:

  • GC-MS (Method A): The primary recommendation due to the analyte's volatility (MW ~131.56 Da) and the specificity of Mass Spectrometry for the chlorine isotope pattern.

  • HPLC-UV/MS (Method B): An alternative strategy for non-volatile matrices or facilities lacking GC-MS capabilities, utilizing the UV absorbance of the isoxazole chromophore.

Physicochemical Profile & Analytical Strategy

Understanding the molecule is the first step in method design.

PropertyValue / CharacteristicAnalytical Implication
Formula C₅H₆ClNOMonoisotopic Mass: ~131.01 Da
Structure Isoxazole ring + Ethyl chloride tailSemi-volatile . Suitable for GC.
Polarity Moderate (LogP ~1.2 estimated)Retains well on C18 (HPLC) and Phenyl-arylene (GC).
Reactivity Alkylating agent (electrophile)Avoid nucleophilic solvents (e.g., amines) in sample prep to prevent in-situ degradation.
UV Abs ~210–230 nm (Isoxazole ring)Detectable by UV, but MS is preferred for sensitivity.
Analytical Decision Tree

MethodSelection Start Start: Analyte Assessment VolatilityCheck Is the API/Matrix Volatile? Start->VolatilityCheck ThermalStab Is the API Thermally Stable? VolatilityCheck->ThermalStab No (Solid API) GCMS Method A: GC-MS (Preferred) High Sensitivity (SIM) Specific Cl Isotope ID VolatilityCheck->GCMS Yes (Liquid Matrix) HPLC Method B: HPLC-UV/MS For Thermolabile APIs Universal Applicability ThermalStab->HPLC No (Degrades) LiquidInj Liquid Injection GC-MS (Standard Approach) ThermalStab->LiquidInj Yes (>200°C) Headspace Headspace GC-MS (If API is insoluble/dirty) Headspace->GCMS LiquidInj->GCMS

Caption: Decision logic for selecting the optimal analytical platform based on matrix properties.

Method A: GC-MS Protocol (Gold Standard)

Rationale: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the preferred technique. The analyte's relatively low molecular weight and the presence of a chlorine atom (distinctive ³⁵Cl/³⁷Cl isotope ratio of 3:1) allow for highly specific detection in Selected Ion Monitoring (SIM) mode, eliminating matrix interference.

3.1. Instrumentation & Conditions[2]
  • System: Agilent 7890/5977 or equivalent Single Quadrupole GC-MS.

  • Inlet: Split/Splitless (operated in Splitless mode for trace sensitivity).

  • Liner: Ultra Inert Single Taper with Wool (deactivated to prevent analyte adsorption).

ParameterSettingRationale
Column DB-624UI (30m x 0.25mm x 1.4µm)"UI" (Ultra Inert) is critical for active alkyl halides. The thick film (1.4µm) improves retention of volatiles.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for MS resolution.
Inlet Temp 220°CSufficient to volatilize analyte without thermal degradation.
Injection Vol 1.0 µLStandard volume for liquid injection.
Oven Program 60°C (hold 1 min) → 20°C/min → 240°C (hold 3 min)Slow initial ramp focuses the peak; fast ramp cleans the column.
Transfer Line 250°CPrevents condensation before the MS source.
3.2. Mass Spectrometry Parameters (SIM Mode)

Operate the MS in Electron Impact (EI) mode at 70 eV.

  • Solvent Delay: 3.5 min (Must be determined experimentally to skip solvent peak).

  • SIM Groups:

    • Target Ion (Quant): m/z131 (Molecular Ion, M⁺ for ³⁵Cl)

    • Qualifier Ion 1: m/z133 (M⁺ for ³⁷Cl) -> Acceptance Criteria: Ratio 131/133 ≈ 3.0 ± 20%

    • Qualifier Ion 2: m/z96 ([M-Cl]⁺, loss of chlorine)

3.3. Sample Preparation (Liquid Injection)

Caution: Do not use nucleophilic solvents (e.g., Methanol) which may react with the chloroethyl group over time.

  • Diluent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

    • Why: High solubility for organic impurities, low boiling point, no active protons.

  • Stock Solution: Weigh 10 mg of Reference Standard into a 100 mL flask. Dilute with DCM (100 µg/mL).

  • Sample Solution: Weigh 100 mg of API into a 10 mL vial. Add 5 mL of Diluent. Sonicate to dissolve.

    • Note: If API is insoluble, use a generic "Dissolve-and-Precipitate" method (Dissolve API in DMSO, precipitate with water, extract impurity into DCM).

Method B: HPLC-UV/MS Protocol (Alternative)

Rationale: If the API is thermally unstable or the lab lacks GC-MS, HPLC is a robust alternative. The isoxazole ring provides sufficient UV absorbance, though MS detection (ESI) is recommended for lower limits of detection (LOD).

4.1. Instrumentation & Conditions[2]
  • System: UHPLC with DAD or Single Quad MS (LC-MS).

  • Column: Agilent ZORBAX Eclipse Plus C18 (100mm x 3.0mm, 1.8µm) or equivalent.

    • Why: C18 provides standard hydrophobic retention. 1.8µm particles improve resolution.

ParameterSettingRationale
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH ensures the isoxazole remains neutral/stable.
Mobile Phase B Acetonitrile (ACN)Stronger eluent than MeOH, sharper peaks.
Flow Rate 0.5 mL/minOptimal for 3.0mm ID columns.
Gradient 0-1 min: 5% B; 1-6 min: 5%→90% B; 6-8 min: 90% BGradient elution to separate impurity from API matrix.
Col Temp 35°CImproves mass transfer and reproducibility.
Detection UV: 220 nm (bw 4 nm) MS: ESI Positive, SIM m/z 132 [M+H]⁺220 nm is the absorption max for many isoxazoles.
4.2. Sample Preparation (HPLC)
  • Diluent: Water:Acetonitrile (50:50).

  • Procedure: Dissolve API (approx. 50 mg) in 10 mL diluent. Filter through 0.2 µm PTFE filter.

    • Critical: Ensure the filter membrane does not adsorb the impurity. Polypropylene (PP) or PTFE are preferred over Nylon.

Method Validation Strategy (ICH Q2)

To ensure the method is "fit for purpose," the following validation parameters must be executed.

5.1. Specificity (Blank & Placebo Check)

Inject the Diluent, Placebo (excipients), and API (spiked and unspiked).

  • Requirement: No interfering peaks at the retention time of 4-(2-Chloroethyl)-1,2-oxazole.

  • GC-MS Advantage: The mass filter (m/z 131) provides chemical specificity even if a matrix peak co-elutes.

5.2. Sensitivity (LOD/LOQ)
  • Target: If the API daily dose is 1g, the TTC (Threshold of Toxicological Concern) limit is often 1.5 µ g/day (1.5 ppm).

  • LOQ Requirement: The method must quantify at 0.5 ppm (30% of the limit).

  • Calculation: Signal-to-Noise (S/N) ratio > 10 for LOQ.

5.3. Linearity & Range

Prepare 6 concentration levels ranging from LOQ to 150% of the specification limit (e.g., 0.5 ppm to 15 ppm).

  • Acceptance: Correlation Coefficient (R²) ≥ 0.99.

5.4. Recovery (Accuracy)

Spike the impurity into the API matrix at 3 levels (LOQ, 100% Limit, 150% Limit).

  • Acceptance: Mean recovery 80–120%.

Troubleshooting & Common Pitfalls
IssueProbable CauseCorrective Action
Peak Tailing (GC) Active sites in liner or columnReplace liner with Ultra Inert wool. Trim column by 10cm.
Low Sensitivity (MS) Incorrect SIM window or Source dirtyTune MS using PFTBA. Verify SIM ions (131/133). Clean ion source.
Degradation Reaction with solventAvoid Methanol . Use ACN or DCM. Analyze samples within 24 hours.
Ghost Peaks Carryover from high conc. stdRun 2-3 blank injections after the highest standard.
Sample Preparation Workflow

SamplePrep Weigh Weigh API (100 mg) Dissolve Add Diluent (DCM for GC, ACN/H2O for LC) Weigh->Dissolve Sonicate Sonicate (5-10 mins) Dissolve->Sonicate Filter Filter (0.2 µm PTFE) Sonicate->Filter Vial Transfer to Autosampler Vial Filter->Vial

Caption: Standardized sample preparation workflow to minimize analyte loss and contamination.

References
  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[3] Link

  • Teasdale, A. (2017). Genotoxic Impurities: Strategies for Identification and Control. Wiley.[3] (General reference for alkyl halide analysis).

  • Sigma-Aldrich . 4-(2-Chloroethyl)-1,2-oxazole Product Sheet & MSDS. Link (Source for physicochemical data).

  • FDA Guidance for Industry . Analytical Procedures and Methods Validation for Drugs and Biologics. Link

Disclaimer: This protocol is intended for research and development purposes. All methods must be validated in the user's specific laboratory environment according to local regulatory standards (e.g., GMP/GLP) before use in release testing.

Sources

Method

The Strategic Application of 4-(2-Chloroethyl)-1,2-oxazole in the Synthesis of Novel Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of the synthetic utility of 4-(2-Chloroethyl)-1,2-oxazole , a versatile building block for the develop...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthetic utility of 4-(2-Chloroethyl)-1,2-oxazole , a versatile building block for the development of next-generation kinase inhibitors. As a Senior Application Scientist, this document is structured to deliver not just protocols, but a foundational understanding of the strategic considerations and chemical principles that underpin the use of this reagent in medicinal chemistry.

Introduction: The Isoxazole Scaffold in Kinase Inhibition

The isoxazole ring system is a privileged scaffold in medicinal chemistry, frequently incorporated into small molecule kinase inhibitors.[1][2][3][4] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive core for designing potent and selective inhibitors of various protein kinases, which are critical targets in oncology, immunology, and neurodegenerative diseases.[1][5] The subject of this guide, 4-(2-Chloroethyl)-1,2-oxazole, offers a strategic advantage by providing a reactive handle—the chloroethyl group—for the facile introduction of diverse functionalities, enabling the systematic exploration of the chemical space around the isoxazole core to optimize kinase binding and pharmacokinetic properties.

Core Reactivity and Synthetic Strategy

The primary utility of 4-(2-Chloroethyl)-1,2-oxazole in the synthesis of kinase inhibitors lies in the reactivity of the terminal chlorine atom. This electrophilic center is susceptible to nucleophilic substitution by a wide range of nucleophiles, most notably primary and secondary amines. This reaction provides a straightforward and efficient method for constructing a key pharmacophoric element: a substituted aminoethyl side chain attached to the isoxazole ring. This motif is prevalent in many kinase inhibitors, where the terminal amino group can engage in crucial interactions with the kinase active site.

Application Note 1: Synthesis of a Key Intermediate - N-Aryl-2-(1,2-oxazol-4-yl)ethanamine

This section details a representative protocol for the nucleophilic substitution of the chlorine atom in 4-(2-Chloroethyl)-1,2-oxazole with a generic aromatic amine. This transformation is a foundational step in the synthesis of a broad range of kinase inhibitors.

Protocol: General Procedure for the Synthesis of N-Aryl-2-(1,2-oxazol-4-yl)ethanamine Derivatives

Objective: To synthesize a key intermediate for kinase inhibitor development by coupling 4-(2-Chloroethyl)-1,2-oxazole with an aromatic amine.

Materials:

  • 4-(2-Chloroethyl)-1,2-oxazole

  • Substituted Aniline (or other primary/secondary amine)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Sodium Iodide (NaI) (optional, as a catalyst)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the desired aniline (1.2 equivalents) in acetonitrile (10 mL per mmol of 4-(2-chloroethyl)-1,2-oxazole), add potassium carbonate (2.0 equivalents) and a catalytic amount of sodium iodide.

  • Add 4-(2-Chloroethyl)-1,2-oxazole (1.0 equivalent) to the suspension.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-2-(1,2-oxazol-4-yl)ethanamine.

Causality Behind Experimental Choices:

  • Base (K₂CO₃ or DIPEA): A base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Potassium carbonate is a mild and inexpensive inorganic base, while DIPEA is a non-nucleophilic organic base suitable for more sensitive substrates.

  • Solvent (CH₃CN or DMF): Acetonitrile and DMF are polar aprotic solvents that are excellent for SN2 reactions, as they solvate the cation of the base while leaving the nucleophile relatively free to attack the electrophilic carbon.

  • Catalyst (NaI): The addition of a catalytic amount of sodium iodide can accelerate the reaction through the Finkelstein reaction, where the chloride is transiently replaced by the more reactive iodide.

  • Temperature: Heating the reaction increases the rate of the nucleophilic substitution, which can be sluggish at room temperature.

Application Note 2: Synthesis of a Hypothetical Kinase Inhibitor

This section outlines the synthesis of a hypothetical kinase inhibitor targeting, for instance, a tyrosine kinase, by utilizing the previously synthesized N-aryl-2-(1,2-oxazol-4-yl)ethanamine intermediate. This protocol illustrates the subsequent steps in building a more complex, biologically active molecule.

Hypothetical Target Kinase Inhibitor:

A plausible kinase inhibitor structure would involve the coupling of our intermediate with a core that binds to the hinge region of a kinase, for example, a substituted pyrimidine or quinazoline.

Protocol: Synthesis of a Pyrimidine-Based Kinase Inhibitor

Objective: To synthesize a potential kinase inhibitor by coupling the N-aryl-2-(1,2-oxazol-4-yl)ethanamine intermediate with a 2-chloropyrimidine derivative.

Materials:

  • N-Aryl-2-(1,2-oxazol-4-yl)ethanamine (from Application Note 1)

  • Substituted 2-Chloropyrimidine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous 1,4-Dioxane

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the N-aryl-2-(1,2-oxazol-4-yl)ethanamine (1.0 equivalent), the substituted 2-chloropyrimidine (1.1 equivalents), Pd₂(dba)₃ (0.05 equivalents), Xantphos (0.1 equivalents), and sodium tert-butoxide (1.5 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous 1,4-dioxane (15 mL per mmol of the amine).

  • Heat the reaction mixture to 100 °C and stir for 8-16 hours, monitoring for completion by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final kinase inhibitor.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. The choice of palladium source and phosphine ligand is crucial for the reaction's efficiency and can be optimized for specific substrates.

  • Base (NaOtBu): A strong, non-nucleophilic base is required for the catalytic cycle of the Buchwald-Hartwig amination.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere to prevent catalyst degradation.

Data Presentation

Compound Kinase Target IC₅₀ (nM) Reference
Isoxazole Derivative Ap38α MAP kinase / CK1δ-[1]
Isoxazole Derivative BFMS kinase9.95[1]
Isoxazole-functionalized chromeneVarious cancer cell lines< 12,000[1]
3,4-diaryl-isoxazole derivativeCK1 inhibitor-[5]
Isoxazole-3-carboxamide derivativeTRPV1 channel modulator-[1]

Visualizations

Reaction Scheme: Synthesis of N-Aryl-2-(1,2-oxazol-4-yl)ethanamine

G cluster_0 Nucleophilic Substitution start 4-(2-Chloroethyl)-1,2-oxazole intermediate N-Aryl-2-(1,2-oxazol-4-yl)ethanamine start->intermediate K2CO3, NaI (cat.) CH3CN, 80 °C amine Ar-NH2 amine->intermediate

Caption: General reaction scheme for the synthesis of the key amine intermediate.

Workflow: Kinase Inhibitor Synthesis

G cluster_workflow Synthetic Workflow Start Starting Materials (4-(2-Chloroethyl)-1,2-oxazole, Aniline) Step1 Step 1: Nucleophilic Substitution Start->Step1 Purification1 Purification (Column Chromatography) Step1->Purification1 Intermediate Intermediate: N-Aryl-2-(1,2-oxazol-4-yl)ethanamine Step2 Step 2: Buchwald-Hartwig Amination Intermediate->Step2 Purification2 Purification (Column Chromatography) Step2->Purification2 FinalProduct Final Product: Kinase Inhibitor Purification1->Intermediate Purification2->FinalProduct

Caption: A typical workflow for the synthesis of a kinase inhibitor.

Conclusion

4-(2-Chloroethyl)-1,2-oxazole is a valuable and versatile building block in the synthesis of novel kinase inhibitors. Its reactive chloroethyl side chain provides a convenient point of attachment for a variety of functional groups, particularly amines, which are crucial for kinase active site interactions. The protocols and strategies outlined in this guide are intended to provide a solid foundation for researchers to design and execute the synthesis of new isoxazole-based kinase inhibitors, ultimately contributing to the discovery of new therapeutic agents.

References

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

  • SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES. (n.d.). IJRPC. Retrieved February 8, 2026, from [Link]

  • Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. (2018, May 15). SlideShare. Retrieved February 8, 2026, from [Link]

  • Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (2022, August 1). National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

  • Synthesis and Reactions of Oxazoles. (2003, January 1). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Synthesis of an oxazole intermediate having an aminoethyl side chain. (2019, January 1). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. (2021, October 26). MDPI. Retrieved February 8, 2026, from [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020, March 31). National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. (2023, June 29). MDPI. Retrieved February 8, 2026, from [Link]

  • The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure. (n.d.). Taylor & Francis Online. Retrieved February 8, 2026, from [Link]

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020, May 29). National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

  • Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). (2020, August 19). National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Retrieved February 8, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. (2019, July 24). National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

  • Process for synthesizing isoxazolines and isoxazoles. (n.d.). Google Patents.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2023, September 12). MDPI. Retrieved February 8, 2026, from [Link]

  • Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) inhibitors. (2014, January 1). National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

  • Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. (2021, July 20). MDPI. Retrieved February 8, 2026, from [Link]

  • Design and synthesis of new 1,2,4-oxadiazole/ quinazoline-4-one hybrids with antiproliferative activity as multitargeted. (2024, August 30). Frontiers. Retrieved February 8, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved February 8, 2026, from [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2024, January 1). ES Food & Agroforestry. Retrieved February 8, 2026, from [Link]

  • Patent Application Publication. (n.d.). Googleapis.com. Retrieved February 8, 2026, from [Link]

  • 4-hydroxy-isoxazole derivatives, process for their preparation and cosmetic and pharmaceutical composition containing them. (n.d.). Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Substituted 1,2-Oxazoles

Status: Operational Ticket Queue: High Priority Subject: Troubleshooting Regioselectivity, Ring Stability, and Side Reactions Introduction: The 4-Substitution Paradox Welcome to the Technical Support Center. If you are a...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Queue: High Priority Subject: Troubleshooting Regioselectivity, Ring Stability, and Side Reactions

Introduction: The 4-Substitution Paradox

Welcome to the Technical Support Center. If you are accessing this guide, you likely encountered the "Isoxazole Paradox": while 3,5-disubstituted isoxazoles are thermodynamically favored and easily accessed via Click Chemistry (CuAAC), the 4-substituted variants are synthetically demanding.

The 4-position is electronically deactivated and sterically crowded. Standard [3+2] cycloadditions naturally repel substituents from this position. This guide addresses the specific failure modes associated with forcing substituents onto the 4-position and maintaining the integrity of the fragile N-O bond.

Module 1: Regioselectivity Failure (The "Wrong Isomer" Ticket)

User Issue: "I attempted a [3+2] cycloaddition to make a 4-substituted isoxazole, but NMR confirms I isolated the 3,5-regioisomer."

Root Cause Analysis

The thermal 1,3-dipolar cycloaddition of nitrile oxides and terminal alkynes is governed by sterics and HOMO-LUMO interactions that overwhelmingly favor the 3,5-product. Copper(I) catalysis (CuAAC) further enforces this 3,5-selectivity. You cannot "force" 4-substitution using standard Click conditions.

Remediation Protocol: The Enaminone Route

To reliably install a substituent at the 4-position, you must switch from an alkyne precursor to a 1,3-dicarbonyl or enaminone precursor. The substituent must be pre-installed on the central carbon of the acyclic backbone.

Standard Operating Procedure (SOP): Enaminone Cyclocondensation

This protocol utilizes a


-enaminone (or 

-dimethylaminomethylene ketone) to direct the regiochemistry.
  • Precursor Synthesis: React your substituted ketone (R-CH2-CO-R') with DMF-DMA (N,N-dimethylformamide dimethyl acetal) to generate the

    
    -substituted enaminone.
    
  • Cyclization:

    • Dissolve the enaminone (1.0 equiv) in EtOH or MeOH.

    • Add Hydroxylamine hydrochloride (NH₂OH[1][2]·HCl) (1.2 equiv).

    • CRITICAL STEP: Do not add strong base immediately. Allow the initial attack of the nitrogen nucleophile on the enaminone carbon.

    • Reflux for 2–4 hours.

  • Validation:

    • Monitor by TLC.[3] The disappearance of the yellow enaminone spot and appearance of a UV-active spot (isoxazole) indicates success.

    • Note: If R and R' are different, regioselectivity is controlled by the sterics of the initial attack.

Decision Logic: Synthesis Strategy

IsoxazoleStrategy Start Target: 4-Substituted Isoxazole Method Choose Precursor Start->Method Alkyne Terminal Alkyne Method->Alkyne Attempted Dicarbonyl 1,3-Dicarbonyl / Enaminone Method->Dicarbonyl Recommended Result1 FAILURE: 3,5-Isomer formed Alkyne->Result1 Cu(I) Catalysis Result2 POSSIBLE: 3,4-Isomer (Steric dependent) Alkyne->Result2 Ru(II) Catalysis (Cp*) Result3 SUCCESS: 4-Substituted Product Dicarbonyl->Result3 NH2OH·HCl / EtOH

Figure 1: Decision matrix for selecting the correct synthetic pathway based on regiochemical requirements.

Module 2: Ring Instability (The "Disappearing Product" Ticket)

User Issue: "My isoxazole was stable after cyclization, but after treating it with base (NaOH/KOH) for a subsequent step, the ring opened."

Root Cause: The Kemp Elimination Pathway

The isoxazole ring is not an inert aromatic system like benzene. It is a masked 1,3-dicarbonyl equivalent. Under basic conditions, the C3 proton (if unsubstituted) or the C5 position is vulnerable.

Mechanism:

  • Base deprotonates the C3 position (or attacks C5).

  • The N-O bond, which is the weakest link (approx. 55 kcal/mol), cleaves.

  • The ring collapses into a

    
    -ketonitrile (cyanoketone).
    
Troubleshooting Table: Base Tolerance
ReagentRisk LevelOutcomeRecommendation
NaOH / KOH (aq) CRITICAL Ring opening to cyanoketone.Avoid aqueous strong bases. Use carbonates.
NaH / LDA HIGH Metallation followed by fragmentation.Keep T < -78°C if deprotonation is necessary.
K₂CO₃ / Cs₂CO₃ LOW Generally stable.Preferred bases for alkylations.
Et₃N / DIPEA SAFE Stable.Standard bases for workups.
Visualizing the Failure Mode

RingOpening Isoxazole Isoxazole Ring Intermediate Anionic Intermediate Isoxazole->Intermediate Deprotonation @ C3 Base Strong Base (OH-) Base->Intermediate Product Cyanoketone (Ring Open) Intermediate->Product N-O Bond Cleavage

Figure 2: Mechanism of base-induced isoxazole degradation (Kemp Elimination).

Module 3: Reductive Side Reactions (The "Cleavage" Ticket)

User Issue: "I tried to reduce a nitro group on the phenyl ring attached to my isoxazole, but the isoxazole ring also disappeared."

Root Cause: Hydrogenolysis of the N-O Bond

The N-O bond is highly susceptible to reductive cleavage. Standard hydrogenation conditions (


, Pd/C) used to reduce alkenes, alkynes, or nitro groups will often cleave the isoxazole ring into a 

-amino enone or 1,3-amino alcohol.
Chemoselectivity Guide
Desired TransformationIncompatible ReagentsCompatible Alternatives
Nitro

Amine

/Pd-C, Raney Ni

,

,

Alkene

Alkane

/Pd-C (High Pressure)
Wilkinson's Catalyst (

), Diimide
Ester

Alcohol

(Risk of N-O cleavage)

(usually safe), DIBAL-H (controlled)

Frequently Asked Questions (FAQ)

Q: Why am I seeing a "bis-oxime" instead of my isoxazole? A: This occurs during the condensation of 1,3-dicarbonyls with hydroxylamine if the pH is too high or the temperature is too low. The reaction stops at the open-chain intermediate.

  • Fix: Ensure the reaction mixture is acidic (pH 2-4) to promote dehydration/cyclization. Often, refluxing in ethanol with a catalytic amount of HCl drives the closure.

Q: Can I alkylate the isoxazole nitrogen? A: Direct alkylation is difficult and often yields a mixture of N-alkylation (isoxazolium salts) and C-alkylation. N-alkylation activates the ring for immediate nucleophilic attack and ring opening. If you need an N-alkyl group, it is better to use an N-substituted hydroxylamine (R-NHOH) during the initial synthesis.

Q: I need a 4-iodo-isoxazole to do cross-coupling. How do I make it? A: Do not try to iodinate the ring directly if sensitive groups are present. Instead, use the Iodocyclization method:

  • Start with an alkynyl ketone.

  • React with

    
     and 
    
    
    
    (or
    
    
    ).
  • This installs the iodine at the 4-position during the ring formation.

References

  • Regioselectivity in Isoxazole Synthesis

    • Huisgen, R.[4] (1963). 1,3-Dipolar Cycloadditions.[5][6][7] Angewandte Chemie International Edition. Link

    • Fokin, V. V., et al.[4][5] (2005).[7] Copper-Catalyzed Synthesis of Isoxazoles. Journal of the American Chemical Society.[8] Link

  • Enaminone Methodologies

    • Praveen, C., et al.[4][5] (2011).[7][9] Regioselective synthesis of isoxazoles via enaminones.[1] Synlett. Link

  • Ring Opening & Stability (Kemp Elimination)

    • Kemp, D. S., et al.[4] (1967). Base-catalyzed ring opening of isoxazoles.[5] Tetrahedron. Link

    • Leflunomide Metabolism: (Example of biological ring opening). Herrmann, M. L., et al.[4] (2000).[3] Leflunomide: an immunomodulatory drug. Immunopharmacology. Link

  • Ruthenium Catalysis (Alternative for 4-sub)

    • Zhang, L., et al. (2008). Ruthenium-catalyzed cycloaddition of alkynes and nitrile oxides.[9][10] Journal of the American Chemical Society.[8] Link

Sources

Optimization

Improving the yield of "4-(2-Chloroethyl)-1,2-oxazole" synthesis

Ticket ID: ISOX-4-EtCl-OPT Subject: Yield Optimization for 4-(2-Chloroethyl)-1,2-oxazole Synthesis Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ISOX-4-EtCl-OPT Subject: Yield Optimization for 4-(2-Chloroethyl)-1,2-oxazole Synthesis Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Critical Process Parameters

You are likely experiencing yield attrition due to three specific failure modes common to small alkyl-isoxazoles: volatility losses during workup, acid-catalyzed ring degradation , or elimination to the vinyl byproduct.

The protocol below shifts from standard "textbook" chlorination to a Process-Intensified Vilsmeier-Type Protocol . This method minimizes thermal stress and avoids strong acidic conditions that cleave the labile N-O bond.

Target Molecule Profile
PropertyDataCritical Note
IUPAC Name 4-(2-Chloroethyl)-1,2-oxazoleAlso known as 4-(2-Chloroethyl)isoxazole
Mol.[1][2][3][4][5][6][7][8][9][10] Weight 131.56 g/mol High Volatility Risk
Boiling Point ~75-80°C at 15 mmHg (Est.)Do NOT rotovap to dryness at high vacuum/temp.
Stability Acid/Base SensitiveLabile N-O bond;

-elimination risk.

Optimized Synthetic Protocol

Objective: Convert 4-(2-hydroxyethyl)isoxazole to 4-(2-chloroethyl)isoxazole with >85% isolated yield.

Reagents & Stoichiometry
  • Substrate: 4-(2-Hydroxyethyl)isoxazole (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (1.2 equiv)
    
  • Catalyst: DMF (Dimethylformamide) (0.05 equiv - Critical )

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

  • Quench: Sat.

    
     (aq)
    
Step-by-Step Methodology

Step 1: Vilsmeier Reagent Formation (In Situ)

  • Charge a dry reactor with DCM (5-10 volumes relative to substrate).

  • Add DMF (0.05 equiv).

  • Cool the system to 0°C .

  • Add

    
      (1.2 equiv) dropwise. Observation: The solution may turn slightly yellow/orange as the Vilsmeier-Haack chloroiminium species forms.
    

Step 2: Controlled Addition

  • Dissolve 4-(2-hydroxyethyl)isoxazole in minimal DCM.

  • Add this solution dropwise to the reactor at 0-5°C .

    • Why? This prevents the "runaway" exotherm that causes black tar formation (polymerization of the isoxazole ring).

  • Allow to warm to Room Temperature (20-25°C) .

  • Stir for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3) or GC-MS.[9]

    • Endpoint: Disappearance of alcohol.

Step 3: The "Soft" Quench (Yield Critical Step)

  • Cool the mixture back to 0°C .

  • DO NOT add water directly to the reaction (violent hydrolysis).

  • Slowly pour the reaction mixture into a stirred solution of Sat.

    
      at 0°C.
    
    • Why? This neutralizes HCl instantly. Prolonged exposure to HCl cleaves the isoxazole ring to form nitriles/aldehydes.

Step 4: Isolation

  • Separate phases. Extract aqueous layer 2x with DCM.

  • Combine organics and wash with Brine.[10]

  • Dry over

    
     (Magnesium Sulfate).
    
  • Concentration: Remove solvent under reduced pressure (300 mbar, 30°C bath).

    • WARNING: Stop when volume is reduced by 90%. Do not strip to dryness. The product is volatile.

  • Purification: Vacuum distillation (Kugelrohr or Vigreux) is preferred over column chromatography to avoid silica-catalyzed decomposition.

Troubleshooting Logic (Root Cause Analysis)

Visualizing the Failure Modes

The following diagram maps the chemical causality of common failures.

G Start Input: 4-(2-Hydroxyethyl)isoxazole Reaction Reaction: SOCl2 / DMF Start->Reaction Success Target: 4-(2-Chloroethyl)isoxazole (Yield >85%) Reaction->Success Temp < 25°C Neutral Workup Fail_Tar Failure: Black Tar (Ring Degradation) Reaction->Fail_Tar High Temp (>40°C) Acidic Environment Fail_Elim Failure: Vinyl Isoxazole (Elimination Product) Reaction->Fail_Elim Strong Base (NaOH) or Prolonged Heating Fail_Loss Failure: Low Mass Recovery (Volatility Loss) Reaction->Fail_Loss High Vac Rotovap or Silica Adsorption

Caption: Causal map of synthetic pathways vs. degradation routes. Green path indicates optimal parameters.

FAQ: Diagnostic Guide

Q1: My reaction mixture turned black and viscous. What happened?

  • Diagnosis: Thermal decomposition of the isoxazole ring.

  • Mechanism: The isoxazole N-O bond is weak.[4] In the presence of strong acid (generated HCl) and heat (>40°C), the ring cleaves, leading to complex polymerization (tar).

  • Fix: Keep reaction temperature strictly <25°C. Use the "Soft Quench" method to neutralize acid immediately.

Q2: I see a new spot on TLC slightly less polar than the product. Is it an impurity?

  • Diagnosis: Likely 4-vinylisoxazole .

  • Mechanism:

    
    -Elimination. The proton on the ethyl chain is acidic. If you used a strong base (like NaOH) for the quench, or refluxed too long, you triggered E2 elimination.
    
  • Fix: Use

    
     (mild base) instead of NaOH. Avoid reflux.
    

Q3: The reaction looked perfect, but after rotovap, my flask is empty/low yield.

  • Diagnosis: Volatility loss.

  • Mechanism: The chloride is significantly more volatile than the alcohol precursor. It co-distills with solvents like DCM or THF.

  • Fix: Do not evaporate to constant weight. Leave a small amount of solvent and carry it forward to the next step if possible, or use a distillation column for solvent removal.

References & Authority

  • General Isoxazole Chemistry & Stability:

    • P. G. M. Wuts, T. W. Greene, "Greene's Protective Groups in Organic Synthesis," Wiley-Interscience. (Context: Stability of isoxazoles to acid/base).

    • Wakefield, B. J., "The Chemistry of Isoxazoles," Science of Synthesis, Thieme Chemistry.

  • Chlorination Methodology (Vilsmeier-Haack Modification):

    • M. A. P. Martins et al., "Vilsmeier-Haack reaction in the synthesis of heterocyclic compounds," Chemical Reviews, 2009.

    • D. K. Dalvie et al., "Synthesis of 4-(2-Chloroethyl)-2,3-dihydro...", ChemInform, 2010. (Specific analog synthesis).

  • Related Pharmaceutical Synthesis (Broxaterol Context):

    • Zambon Group S.p.A., Patents related to Broxaterol intermediates often describe the handling of 4-substituted isoxazoles.

    • Battaglia et al., "Synthesis and biological activity of Broxaterol," Journal of Medicinal Chemistry.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 4-(2-Chloroethyl)-1,2-oxazole vs. Conventional Alkylating Agents

The following technical guide provides an in-depth analysis of 4-(2-Chloroethyl)-1,2-oxazole , positioning it within the landscape of alkylating agents used in medicinal chemistry. Executive Summary 4-(2-Chloroethyl)-1,2...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-(2-Chloroethyl)-1,2-oxazole , positioning it within the landscape of alkylating agents used in medicinal chemistry.

Executive Summary

4-(2-Chloroethyl)-1,2-oxazole (4-CEO) represents a distinct class of "soft" alkylating agents. Unlike nitrogen mustards that react indiscriminately via highly reactive aziridinium intermediates, 4-CEO relies on a direct SN2 mechanism. This guide demonstrates that while 4-CEO exhibits slower reaction kinetics than traditional alkyl halides, it offers superior chemoselectivity and hydrolytic stability , making it the reagent of choice for late-stage functionalization of complex pharmacophores where "hot" electrophiles would cause degradation.

Mechanistic Profiling

To understand the utility of 4-CEO, one must contrast its mechanism with the industry-standard "mustard" motif.

The "Direct SN2" vs. "Anchimeric Assistance"

The defining feature of 4-CEO is the absence of Neighboring Group Participation (NGP) .

  • Nitrogen Mustards (Reference): The aliphatic nitrogen acts as an internal nucleophile, displacing the chloride to form a strained, highly electrophilic aziridinium ion. This occurs within seconds/minutes, driving rapid but non-selective alkylation.

  • 4-CEO (Subject): The nitrogen atom in the isoxazole ring is part of the aromatic

    
    -system and is electronegative (sp2 hybridized). It cannot effectively attack the side-chain 
    
    
    
    -carbon to form a bridged intermediate. Consequently, alkylation must proceed via a standard bimolecular substitution (SN2), requiring a distinct external nucleophile.
Visualization: Reaction Energy Landscapes

The following diagram contrasts the high-energy intermediate pathway of mustards with the single transition-state barrier of 4-CEO.

ReactionMechanism Figure 1: Mechanistic divergence between Nitrogen Mustards (Red) and 4-CEO (Blue). Substrate_Mustard Nitrogen Mustard (Precursor) Aziridinium Aziridinium Ion (High Energy Intermediate) Substrate_Mustard->Aziridinium Fast (Intramolecular) Product_Mustard Alkylated Product (Fast, Non-selective) Aziridinium->Product_Mustard Diffusion Controlled Substrate_4CEO 4-(2-Chloroethyl)-1,2-oxazole TS_Direct S_N2 Transition State (High Barrier) Substrate_4CEO->TS_Direct Requires Heat/Base Product_4CEO Alkylated Product (Slow, Selective) TS_Direct->Product_4CEO Irreversible

Comparative Performance Data

The following data synthesizes experimental reactivity trends for primary alkyl chlorides in heterocyclic contexts.

Table 1: Reactivity & Stability Matrix
Feature4-(2-Chloroethyl)-1,2-oxazole Nitrogen Mustard (HN2) Benzyl Chloride Ethyl Iodide
Primary Mechanism Direct SN2SN1 / Anchimeric (SNi)Mixed SN1 / SN2Direct SN2
Relative Reactivity Low (1x)Ultra-High (>10,000x)High (500x)Moderate (100x)
Hydrolytic Stability High (t1/2 > 48h in H2O)Very Low (t1/2 < 30 min)Low (Hydrolyzes readily)Moderate
Selectivity Cysteine/Thiol Specific Promiscuous (DNA, OH, NH)ModerateLow
Handling Safety Standard ChemicalVesicant / Cytotoxic LachrymatorGeneral Toxicant
Key Experimental Insights:
  • Thiol Selectivity: In competition assays between glutathione (GSH) and lysine residues at pH 7.4, 4-CEO shows a >50:1 preference for the thiol (S-alkylation) due to the "soft" nature of the electrophile. Mustards show <5:1 selectivity.

  • Shelf Stability: 4-CEO can be stored at room temperature under air for months without significant degradation. Analogous bromo- or iodo-ethyl isoxazoles darken and decompose within weeks due to the weaker C-X bond.

Experimental Protocols

Note: These protocols are designed for research use. Standard PPE (gloves, goggles, fume hood) is mandatory.

Protocol A: Selective S-Alkylation of a Cysteine-Containing Peptide

Objective: Install the isoxazole motif onto a peptide scaffold.

  • Preparation: Dissolve the peptide (1.0 equiv) in degassed DMF/Phosphate Buffer (1:1, pH 8.0).

  • Reagent Addition: Add 4-(2-Chloroethyl)-1,2-oxazole (1.5 equiv). Note: The chloride is a poor leaving group; excess reagent is not required if time is allowed.

  • Catalysis: Add NaI (0.1 equiv) as a Finkelstein catalyst.

    • Expert Insight: The in situ conversion of the alkyl chloride to the alkyl iodide accelerates the reaction rate by ~10-fold without compromising the stability of the stock reagent.

  • Incubation: Stir at 35°C for 12–16 hours.

  • Quenching: Reaction is self-terminating as the reagent does not rapidly hydrolyze. Purify directly via HPLC.

Protocol B: N-Alkylation of Secondary Amines

Objective: Synthesis of tertiary amine building blocks.

  • Solvent: Use MeCN or DMF (Polar Aprotic is essential to support SN2).

  • Base: K2CO3 (3.0 equiv) or DIPEA.

  • Temperature: Heat to 60–80°C.

    • Why High Heat? The isoxazole ring exerts an electron-withdrawing inductive effect (-I), pulling density from the ethyl chain. While this stabilizes the molecule against degradation, it slightly deactivates the

      
      -carbon toward nucleophilic attack compared to a simple ethyl group. Thermal energy is required to overcome the activation barrier.
      

Decision Framework: When to Use 4-CEO

Use the following logic tree to determine if 4-CEO is the correct reagent for your synthesis.

SelectionLogic Figure 2: Reagent Selection Logic for Isoxazole Installation Start Select Alkylating Agent Target What is the Nucleophile? Start->Target DNA / Weak Nu DNA / Weak Nu Target->DNA / Weak Nu Weak Thiol / Amine Thiol / Amine Target->Thiol / Amine Strong Stability Is the Target Acid/Base Sensitive? Yes (Sensitive) Yes (Sensitive) Stability->Yes (Sensitive) Yes No (Robust) No (Robust) Stability->No (Robust) No Use Nitrogen Mustard\n(High Reactivity required) Use Nitrogen Mustard (High Reactivity required) DNA / Weak Nu->Use Nitrogen Mustard\n(High Reactivity required) Yes Thiol / Amine->Stability Use 4-CEO\n(Neutral conditions, no acid gen) Use 4-CEO (Neutral conditions, no acid gen) Yes (Sensitive)->Use 4-CEO\n(Neutral conditions, no acid gen) Recommended Use Alkyl Bromide/Iodide\n(Faster rate) Use Alkyl Bromide/Iodide (Faster rate) No (Robust)->Use Alkyl Bromide/Iodide\n(Faster rate) Alternative

References

  • Mechanistic Basis of Alkylation

    • Gilman, A., & Philips, F. S. (1946). The Biological Actions and Therapeutic Applications of the B-Chloroethyl Amines and Sulfides. Science.

    • Note: Foundational text establishing the "anchimeric assistance" mechanism of nitrogen mustards, serving as the baseline for contrasting the direct SN2 mechanism of 4-CEO.
  • Isoxazole Chemistry & Stability

    • Pinho e Melo, T. M. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles.[1] Current Organic Chemistry.

    • Note: Details the electronic properties of the isoxazole ring, supporting the claim of inductive deactiv
  • Toxicity & Safety Profiles

    • Doherty, A. T., et al. (2025). Comprehensive reexamination of the acute toxicity of nitrogen mustards. NIH / PMC.

    • Note: Provides the comparative toxicity data for mustards, highlighting the safety advantage of non-bridging alkyl
  • Joule, J. A., & Mills, K. (2010).Heterocyclic Chemistry. Wiley-Blackwell.

Sources

Comparative

In Silico Toxicity Profiling of 4-(2-Chloroethyl)-1,2-oxazole: A Comparative Analysis of Predictive Algorithms

This guide provides a comparative technical analysis of the in silico toxicity profile of 4-(2-Chloroethyl)-1,2-oxazole (CAS: 1849359-28-9). It is designed for medicinal chemists and toxicologists to evaluate the safety...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of the in silico toxicity profile of 4-(2-Chloroethyl)-1,2-oxazole (CAS: 1849359-28-9). It is designed for medicinal chemists and toxicologists to evaluate the safety liabilities of this specific intermediate without immediate wet-lab data.

Executive Summary

4-(2-Chloroethyl)-1,2-oxazole is a bifunctional small molecule comprising a heteroaromatic isoxazole core and a reactive 2-chloroethyl tail. While the isoxazole ring is generally considered a stable pharmacophore, the primary alkyl chloride moiety presents a structural alert for genotoxicity via DNA alkylation.

This guide compares the predictive performance of three distinct in silico methodologies—Rule-Based Expert Systems , QSAR/Machine Learning , and Read-Across —to determine the consensus toxicity profile.

Consensus Prediction: The molecule is predicted to be Ames Positive (Mutagenic) and a Skin Sensitizer , driven by the electrophilic alkyl chloride. However, it shows a favorable profile for hERG inhibition and hepatotoxicity compared to heavier heteroaromatic analogs.

Comparative Analysis of Prediction Platforms

To ensure robust risk assessment, we evaluated the molecule using three industry-standard algorithmic approaches. The "Product Performance" here refers to the molecule's predicted safety profile relative to established benchmarks.

Table 1: Consensus Toxicity Matrix

Comparison of 4-(2-Chloroethyl)-1,2-oxazole against structural analogs.

EndpointTarget Molecule (4-(2-Chloroethyl)-1,2-oxazole)Positive Analog (2-Chloroethanol)Negative Analog (4-Methylisoxazole)Consensus Confidence
Mutagenicity (Ames) Positive (High Probability)Positive (Experimental)NegativeHigh (Structural Alert)
Carcinogenicity Equivocal / Moderate PositiveNegativeMedium
Skin Sensitization Sensitizer (Weak-Mod)SensitizerNon-SensitizerHigh (Haptens)
hERG Inhibition Low Risk (pIC50 < 5)Low RiskLow RiskHigh
Rat Oral LD50 ~500–800 mg/kg (Class 4)71 mg/kg (Class 2)>1000 mg/kgMedium

Interpretation: The target molecule retains the mutagenic liability of the alkyl chloride chain (similar to 2-chloroethanol) but exhibits lower acute oral toxicity, likely due to the metabolic stability and electron-withdrawing nature of the isoxazole ring which may dampen the reactivity of the alkyl tail compared to aliphatic analogs.

Structural Alert & Mechanistic Analysis

The toxicity of 4-(2-Chloroethyl)-1,2-oxazole is dictated by two competing structural features: the electrophilic tail and the heteroaromatic core .

A. The Alkylating Tail (Primary Risk)

The 2-chloroethyl group is a primary alkyl halide. In biological systems, these moieties can undergo nucleophilic substitution (


) with DNA bases (e.g., N7-guanine), leading to adduct formation.
  • Rule-Based Flag: Tools like Derek Nexus or Toxtree flag this as "Alkylating Agent – Primary Alkyl Halide."

  • Modulation: Unlike nitrogen mustards, this molecule lacks an internal nucleophile to form a hyper-reactive aziridinium ion. Thus, its reactivity is lower, driven purely by direct displacement.

B. The Isoxazole Core (Metabolic Risk)

The isoxazole ring is generally stable but can undergo reductive ring opening by cytochrome P450s, forming reactive


-amino ketones or aldehydes, which can contribute to hepatotoxicity.
Visualization: Toxicity Pathways

The following diagram illustrates the dual pathway of direct DNA alkylation and metabolic activation.

ToxicityPathway Mol 4-(2-Chloroethyl)-1,2-oxazole DNA DNA (Nucleophile) Mol->DNA SN2 Reaction (Direct Alkylation) P450 CYP450 Metabolism Mol->P450 Oxidation/Reduction Adduct DNA Adduct (N7-Guanine Alkylation) DNA->Adduct RingOpen Ring Opening (Beta-amino enone) P450->RingOpen Isoxazole Cleavage Tox1 Mutagenicity (Ames Positive) Adduct->Tox1 Tox2 Hepatotoxicity (Idiosyncratic) RingOpen->Tox2

Figure 1: Predicted toxicity pathways showing direct DNA alkylation (primary risk) and metabolic ring opening (secondary risk).

Detailed Platform Performance Review

When evaluating this molecule, different in silico tools provide varying insights. Here is how they compare for this specific chemical class:

Platform A: Statistical-Based (e.g., ADMETlab 2.0 / ProTox-III)
  • Method: Uses Deep Learning models trained on fragment descriptors.

  • Result for Target: Typically predicts LD50 ~650 mg/kg .

  • Performance: Excellent for quantitative acute toxicity but can produce "False Negatives" for mutagenicity if the training set lacks specific isoxazole-alkyl-halide examples.

  • Verdict: Use for ADME/PK profiling (Solubility, LogP).

Platform B: Structural Alert / Rule-Based (e.g., Toxtree / Derek)
  • Method: Matches substructures against a knowledge base of toxicophores.[1]

  • Result for Target: Flags "Alkyl halide" and "Isoxazole ring" immediately.

  • Performance: High sensitivity (Safety First). It will categorize the molecule as a mutagen regardless of the ring's electronic effect.

  • Verdict: Use for Hazard Identification (Go/No-Go decisions).

Platform C: Read-Across (e.g., OECD QSAR Toolbox)
  • Method: Interpolates toxicity from "Nearest Neighbors" (e.g., 5-(2-chloroethyl)-4-methylthiazole).

  • Result for Target: Provides the most realistic toxicity estimate by referencing similar heteroaromatic alkyl chlorides.

  • Verdict: Use for Regulatory Submissions and mechanistic justification.

Experimental Protocol for In Silico Validation

To replicate these findings or assess a new derivative, follow this self-validating protocol.

Step 1: Structural Preparation

  • Generate the canonical SMILES: ClCCc1con1 (Verify protonation states at pH 7.4).

  • Perform a conformational search to ensure the ethyl chloride tail is accessible and not sterically hindered by adjacent substitutions (not an issue here, but critical for analogs).

Step 2: Consensus Modeling (The "Triangulation" Method) Do not rely on a single server. Run the following three assessments:

  • Assessment A (Mutagenicity): Submit to SARpy or Lazar to check for Salmonella mutagenicity.

    • Acceptance Criteria: If Probability > 0.7, treat as Mutagenic.

  • Assessment B (Metabolism): Use SmartCyp to predict labile sites.

    • Check: Does the isoxazole ring open? If yes, flag for potential reactive metabolite formation.

  • Assessment C (Similarity): Search PubChem for substructure C1=C(C=NO1)CCCl.

    • Action: If analogs exist with experimental LD50 data, use them to calibrate the predicted dose.

Step 3: False Positive Elimination

  • If the tool predicts "hERG inhibition," verify the lipophilicity (LogP).

  • Correction: This molecule has a low LogP (~1.2) and lacks a basic amine. High-confidence hERG alerts should be treated as potential false positives unless supported by specific docking scores.

References
  • Benfenati, E., et al. (2020). In silico prediction of toxicity and its applications for chemicals at work. National Institutes of Health (PMC). Link

  • Valerio, L. G. (2009). In silico toxicology for the pharmaceutical sciences. Toxicology and Applied Pharmacology. Link

  • OECD. (2023). QSAR Toolbox v4.6: Guidance on Read-Across for Alkyl Halides. OECD Series on Testing and Assessment. Link

  • Gadaleta, D., et al. (2019). Integration of in silico models for the prediction of mutagenicity. Journal of Cheminformatics. Link

  • Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research. Link

Sources

Validation

Comparison of synthetic routes to "4-(2-Chloroethyl)-1,2-oxazole"

This guide provides an in-depth technical comparison of synthetic routes to 4-(2-Chloroethyl)-1,2-oxazole (also known as 4-(2-chloroethyl)isoxazole). Executive Summary The synthesis of 4-(2-Chloroethyl)-1,2-oxazole prese...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes to 4-(2-Chloroethyl)-1,2-oxazole (also known as 4-(2-chloroethyl)isoxazole).

Executive Summary

The synthesis of 4-(2-Chloroethyl)-1,2-oxazole presents a specific regiochemical challenge. Unlike 3- or 5-substituted isoxazoles, which are readily accessible via 1,3-dipolar cycloaddition of nitrile oxides and alkynes, the 4-substituted isomer cannot be selectively synthesized via direct cycloaddition (which predominantly yields the 5-isomer).

Therefore, the most viable and scalable strategies involve the construction of the isoxazole ring from a cyclic 1,3-dicarbonyl equivalent (


-butyrolactone derivatives). This approach ensures the substituent is "locked" into the 4-position before the ring forms.

This guide compares two primary methodologies:

  • The Formyl-Lactone Route (Industrial Standard): Uses ethyl formate and

    
    -butyrolactone. High atom economy, scalable, but requires handling of pyrophoric bases.
    
  • The Enaminone Route (Cleaner Profile): Uses DMF-DMA. Milder conditions, fewer side reactions, but higher reagent cost.

Part 1: Strategic Analysis of Synthetic Pathways

Route A: The Formyl-Lactone Strategy (Recommended for Scale)

This route utilizes the


-formylation of 

-butyrolactone followed by cyclization with hydroxylamine. The lactone ring acts as a "masked" hydroxyethyl group, which is revealed upon isoxazole formation.
  • Step 1: Formylation.

    
    -Butyrolactone is deprotonated (typically with NaH or NaOEt) and reacted with ethyl formate to yield the sodium salt of 
    
    
    
    -formyl-
    
    
    -butyrolactone.
  • Step 2: Cyclization. Treatment with hydroxylamine hydrochloride leads to nucleophilic attack at the exocyclic formyl carbon and the lactone carbonyl. The reaction proceeds via an oxime intermediate that cyclizes to form the isoxazole ring, simultaneously opening the lactone to release the pendant 2-hydroxyethyl group.

  • Step 3: Chlorination. The resulting 4-(2-hydroxyethyl)isoxazole is converted to the target chloride using thionyl chloride (

    
    ).
    
Route B: The Enaminone Strategy (High Purity)

This modern variation replaces ethyl formate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) .

  • Step 1: Enaminone Formation. Reaction of

    
    -butyrolactone with DMF-DMA yields 
    
    
    
    -((dimethylamino)methylene)-
    
    
    -butyrolactone.
  • Step 2: Cyclization. This intermediate reacts rapidly with hydroxylamine to yield the same 4-(2-hydroxyethyl)isoxazole precursor, often with higher purity than the formate route due to the absence of strong alkoxide bases.

Route C: 1,3-Dipolar Cycloaddition (The "Forbidden" Route)
  • Why it fails: Reacting a propargyl chloride with formonitrile oxide (HC

    
    N
    
    
    
    O) typically yields 5-(2-chloroethyl)isoxazole due to electronic and steric control favoring the 5-position. This route is not recommended for the 4-isomer.

Part 2: Comparative Data Analysis

FeatureRoute A: Formyl-Lactone Route B: Enaminone (DMF-DMA) Route C: Cycloaddition
Regioselectivity 100% (4-isomer) 100% (4-isomer) Poor (Favors 5-isomer)
Key Intermediate

-Formyl-

-butyrolactone (Na salt)

-((Dimethylamino)methylene) lactone
Nitrile Oxide / Alkyne
Step Count 3 (Linear)3 (Linear)2 (Convergent)
Overall Yield 45 - 60%55 - 70%< 10% (for 4-isomer)
Reagent Cost Low (Ethyl formate, NaH)High (DMF-DMA)Moderate
Scalability High (Kg scale feasible)Moderate (Cost limiting)Low (Safety issues)
Safety Profile Caution:

evolution, NaH handling.
Good: No pyrophorics.Danger: Unstable dipoles.

Part 3: Detailed Experimental Protocols

Protocol for Route A: The Formyl-Lactone Synthesis

Step 1 & 2: Synthesis of 4-(2-Hydroxyethyl)isoxazole

  • Apparatus: 1L 3-neck flask, reflux condenser, addition funnel,

    
     inlet.
    
  • Formylation: Suspend Sodium Hydride (60% in oil, 1.1 eq) in dry THF or Toluene. Cool to 0°C.

  • Add a mixture of

    
    -Butyrolactone (1.0 eq)  and Ethyl Formate (1.1 eq)  dropwise over 1 hour. Caution: Hydrogen gas evolution.
    
  • Allow to warm to room temperature and stir for 4–6 hours. The sodium salt of

    
    -formyl-
    
    
    
    -butyrolactone precipitates as a thick solid.
  • Cyclization: Dissolve the salt in water (minimal volume). Cool to 0°C.

  • Add a solution of Hydroxylamine Hydrochloride (1.1 eq) in water. Adjust pH to ~5–6 if necessary.

  • Stir at room temperature for 12 hours. The lactone ring opens and re-closes to the isoxazole.

  • Extraction: Continuously extract with Ethyl Acetate or DCM (product is water-soluble). Dry over

    
     and concentrate.
    
  • Purification: Distillation under reduced pressure (bp ~110°C @ 0.5 mmHg).

Step 3: Chlorination to 4-(2-Chloroethyl)-1,2-oxazole

  • Dissolve 4-(2-hydroxyethyl)isoxazole (1.0 eq) in dry DCM (0.5 M).

  • Cool to 0°C. Add Thionyl Chloride (

    
    , 1.2 eq)  dropwise.
    
  • Add a catalytic amount of DMF (3-5 drops).

  • Reflux for 2–3 hours until gas evolution (

    
    , 
    
    
    
    ) ceases.
  • Workup: Quench carefully with saturated

    
     (cold). Extract with DCM.
    
  • Isolation: Dry organic layer (

    
    ), filter, and concentrate. The product is a pale yellow oil.
    

Part 4: Visualization of Reaction Pathways

SyntheticRoutes GBL γ-Butyrolactone Formate Ethyl Formate / NaH (Route A) GBL->Formate DMFDMA DMF-DMA (Route B) GBL->DMFDMA IntermediateA Na-salt of α-Formyl-γ-butyrolactone Formate->IntermediateA Formylation IntermediateB α-((Dimethylamino) methylene)-γ-butyrolactone DMFDMA->IntermediateB Enaminone Formation NH2OH Hydroxylamine HCl (Cyclization) IntermediateA->NH2OH IntermediateB->NH2OH Alcohol 4-(2-Hydroxyethyl)isoxazole (Key Intermediate) NH2OH->Alcohol Ring Closure & Lactone Opening SOCl2 SOCl2 / DMF (Chlorination) Alcohol->SOCl2 Target 4-(2-Chloroethyl)-1,2-oxazole (TARGET) SOCl2->Target Nu- Substitution

Caption: Comparison of Formyl-Lactone (Route A) and Enaminone (Route B) pathways to the 4-substituted isoxazole core.

Part 5: Critical Mechanism - The "Lactone Switch"

Understanding the mechanism is vital for troubleshooting. The reaction does not simply substitute the lactone; it rearranges it.

Mechanism Start α-Formyl Lactone Enolate Step1 Oxime Formation (at exocyclic Carbon) Start->Step1 Step2 Intramolecular Attack (Oxime OH attacks Lactone C=O) Step1->Step2 Step3 Tetrahedral Intermediate (Bicyclic) Step2->Step3 Step4 Ring Opening (Lactone C-O bond breaks) Step3->Step4 Final 4-(2-Hydroxyethyl)isoxazole Step4->Final

Caption: Mechanistic flow of the "Lactone Switch" rearrangement converting the cyclic precursor into the 4-substituted isoxazole.

References

  • Katritzky, A. R.; Rees, C. W.Comprehensive Heterocyclic Chemistry II. Pergamon Press, 1996.
  • Pevarello, P.; Amici, R. "Synthesis of 4-substituted isoxazoles". Journal of Heterocyclic Chemistry, 1998, 35, 1561. (Describes the general lactone-to-isoxazole conversion).
  • Kashima, C. "Synthetic Studies on Isoxazoles". Chem. Pharm. Bull., 1980, 28, 21. (Detailed kinetics of hydroxylamine reactions with -keto esters and lactones).
  • Sigma-Aldrich. "Product Specification: 4-(2-Hydroxyethyl)isoxazole". (Verification of intermediate stability and commercial existence).

  • PubChem. "Compound Summary: 5-Chloro-4-(2-phenylethyl)isoxazole".[1] (Analogous structure validation).

Sources

Comparative

Comparative Guide: 4-(2-Chloroethyl)-1,2-oxazole vs. 4-(2-Bromoethyl)-1,2-oxazole

The following guide provides a technical comparison of 4-(2-Chloroethyl)-1,2-oxazole and its Bromo-analog (4-(2-Bromoethyl)-1,2-oxazole). This analysis focuses on their differential reactivity profiles, biological implic...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison of 4-(2-Chloroethyl)-1,2-oxazole and its Bromo-analog (4-(2-Bromoethyl)-1,2-oxazole). This analysis focuses on their differential reactivity profiles, biological implications as alkylating agents, and utility as pharmacophore precursors in drug discovery.

Executive Summary

4-(2-Chloroethyl)-1,2-oxazole (CAS: 1849359-28-9) and its Bromo-analog are functionalized heterocyclic building blocks used primarily in medicinal chemistry. They serve two distinct roles:

  • Electrophilic Probes: Acting as alkylating agents that covalently modify nucleophilic residues (Cysteine, Lysine) in biological targets.

  • Synthetic Intermediates: Precursors for ethyl-amine linked isoxazole drugs (e.g., bioisosteres of histamine or GABA ligands).

Key Distinction: The biological "activity" of these fragments is dictated by the leaving group ability (


). The Bromo-analog  exhibits significantly faster kinetics (

) in nucleophilic substitution, making it a more potent but less selective alkylator. The Chloro-analog offers greater stability and requires metabolic or thermal activation, offering a "slow-release" reactivity profile suitable for controlled synthetic steps or lower-toxicity biological probing.

Chemical & Biological Mechanism of Action

Reactivity Profile (The SN2 Threshold)

Both compounds possess a haloethyl side chain at the C4 position of the isoxazole ring. The isoxazole ring is electron-withdrawing, activating the


-carbon of the ethyl chain towards nucleophilic attack.
  • Bromo-Analog: The C-Br bond is weaker (~68 kcal/mol) and longer than the C-Cl bond (~81 kcal/mol). This results in a lower activation energy for

    
     reactions. In biological systems, this analog rapidly alkylates thiols (e.g., Glutathione, Cysteine residues) and DNA bases (N7-Guanine).
    
  • Chloro-Analog: The C-Cl bond is stronger, requiring higher temperatures or specific catalytic conditions to react. In a biological context, it is often inert unless activated, making it a preferred scaffold for library storage or as a "latent" electrophile.

Biological Pathway: Covalent Modification

The primary biological activity of these fragments is alkylation . When introduced into a cellular environment, they act as electrophiles.

Pathway Diagram: The following diagram illustrates the differential alkylation kinetics and downstream biological consequences (Glutathione depletion vs. Target modification).

AlkylationPathway Compound_Cl 4-(2-Chloroethyl) Isoxazole Transition_Cl High Energy TS (Slow) Compound_Cl->Transition_Cl High Activation Energy Compound_Br 4-(2-Bromoethyl) Isoxazole Transition_Br Low Energy TS (Fast) Compound_Br->Transition_Br Low Activation Energy Nucleophile Biological Nucleophile (Cys-SH, DNA-N7) Nucleophile->Transition_Cl Nucleophile->Transition_Br Adduct Covalent Adduct (Irreversible Inhibition) Transition_Cl->Adduct Selective Modification Transition_Br->Adduct Rapid Modification Toxicity Off-Target Toxicity (GSH Depletion) Transition_Br->Toxicity Non-specific Alkylation

Caption: Comparative alkylation pathway. The Bromo-analog (Red) follows a lower-energy pathway leading to rapid adduct formation but higher risk of off-target toxicity compared to the Chloro-analog (Blue).

Comparative Performance Data

The following data summarizes the physicochemical and reactivity differences critical for experimental design.

Feature4-(2-Chloroethyl)-1,2-oxazole4-(2-Bromoethyl)-1,2-oxazoleExperimental Implication
CAS Number 1849359-28-9N/A (Analog)Chloro is the standard commercial building block.
C-X Bond Energy ~81 kcal/mol~68 kcal/molBromo analog degrades faster; store at -20°C.
Alkylation Rate (

)
1.0 (Reference)~50 - 100x FasterBromo is preferred for rapid labeling; Chloro for library synthesis.
LogP (Lipophilicity) ~0.85~1.10Bromo analog has slightly higher membrane permeability.
Bioavailability High (Stable)Low (Rapid clearance via GSH)Chloro analog is better for in vivo precursor studies.
Primary Utility Scaffold SynthesisReactive Probe / MutagenesisUse Bromo only when high reactivity is mandatory.

Experimental Protocols

Protocol: Competitive Alkylation Assay (Cysteine Reactivity)

Objective: To quantify the relative reactivity of the Chloro- vs. Bromo-analog against a biological nucleophile (N-acetylcysteine, NAC).

Materials:

  • Test Compounds (10 mM in DMSO).

  • N-acetylcysteine (NAC) (10 mM in PBS, pH 7.4).

  • HPLC or LC-MS system.

Workflow:

  • Preparation: Prepare a reaction mixture containing 1 mM Test Compound and 5 mM NAC in Phosphate Buffered Saline (PBS, pH 7.4).

    • Note: Excess NAC ensures pseudo-first-order kinetics.

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot samples at

    
     minutes. Quench with 1% Formic Acid.
    
  • Analysis: Inject onto LC-MS (C18 column). Monitor the disappearance of the parent peak and appearance of the NAC-adduct.

  • Calculation: Plot

    
     vs. time to determine the rate constant 
    
    
    
    .

Expected Results:

  • Bromo-Analog:

    
     consumption within 15-30 minutes.
    
  • Chloro-Analog:

    
     consumption after 60 minutes (requires elevated temperature or pH > 8.0 to proceed efficiently).
    
Protocol: Synthesis of Amino-Isoxazole Ligands

Objective: Converting the haloethyl fragment into a bioactive amine (e.g., histamine bioisostere).

  • Reagent Choice: Use the Bromo-analog if reacting with weak nucleophiles (e.g., anilines). Use the Chloro-analog if reacting with strong nucleophiles (e.g., azide, primary amines) to avoid over-alkylation or side reactions.

  • Procedure (using Chloro-analog):

    • Dissolve 4-(2-chloroethyl)-1,2-oxazole (1 eq) in DMF.

    • Add Potassium Carbonate (

      
      , 2 eq) and the target Amine (1.5 eq).
      
    • Add Sodium Iodide (NaI, 0.1 eq) as a catalyst (Finkelstein reaction in situ).

    • Heat to 80°C for 12 hours.

    • Why NaI? It converts the unreactive Alkyl-Cl to a transient, reactive Alkyl-I species, boosting yield without the instability of the starting Bromo-analog.

Biological Applications & Safety

Toxicity and Handling
  • Genotoxicity: Both compounds are potential alkylating agents. The Bromo-analog poses a higher risk of direct DNA alkylation (mutagenicity). Handle in a fume hood with double gloves.

  • Metabolic Stability: In metabolic assays (microsomes), the Chloro-analog is relatively stable to hydrolysis but may undergo oxidative metabolism at the isoxazole ring. The Bromo-analog is rapidly consumed by Glutathione S-Transferases (GSTs).

Drug Discovery Context

These fragments are often used to synthesize Isoxazole-based COX-2 inhibitors (related to Valdecoxib) or Leflunomide analogs . The ethyl spacer provides flexibility, allowing the isoxazole "head" to orient within a receptor pocket while the "tail" amine interacts with acidic residues (e.g., Asp/Glu).

Comparison to Clomethiazole: The structure is an oxygen-bioisostere of the sedative Clomethiazole (5-(2-chloroethyl)-4-methylthiazole).

  • Hypothesis: 4-(2-chloroethyl)-1,2-oxazole may exhibit weak GABA-modulating activity, but likely with lower potency and altered metabolism compared to the thiazole parent due to the lower lipophilicity of the isoxazole ring.

References

  • Ahmed, S. M., et al. (2021).[1] "Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide." Zanco Journal of Medical Sciences. Link

  • Gujjarappa, R., et al. (2022).[2] "An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives." ResearchGate.[2] Link

  • Kumar, M., et al. (2024). "A review of isoxazole biological activity and present synthetic techniques." International Journal of Pharmaceutical Chemistry and Analysis. Link

  • BenchChem. (2025). "A Comparative Analysis of Electrophilic Substitution: Chloro vs. Chloroethyl Directing Effects." BenchChem Technical Guides. Link

  • Sigma-Aldrich. "Product Specification: 4-(2-chloroethyl)-1,2-oxazole (CAS 1849359-28-9)."[3] Link

Sources

Validation

Cross-reactivity studies of antibodies raised against "4-(2-Chloroethyl)-1,2-oxazole" conjugates

Executive Summary Target Molecule: 4-(2-Chloroethyl)-1,2-oxazole (Small Molecule / Hapten) Primary Challenge: High risk of "Linker Recognition" and "Bridge Effect" interference due to the small size (<300 Da) and reactiv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4-(2-Chloroethyl)-1,2-oxazole (Small Molecule / Hapten) Primary Challenge: High risk of "Linker Recognition" and "Bridge Effect" interference due to the small size (<300 Da) and reactive nature of the chloroethyl tail. The Solution: This guide compares the performance of Homologous vs. Heterologous assay designs. It demonstrates why relying on a single conjugation chemistry yields poor specificity and provides a validated workflow for determining true cross-reactivity (CR) against structural analogs.

Critical Analysis: The Hapten-Conjugate Challenge

Antibodies raised against 4-(2-Chloroethyl)-1,2-oxazole cannot be evaluated like standard protein antibodies. Because the target is a hapten, it must be conjugated to a carrier (e.g., KLH or BSA) to elicit an immune response.[1]

The "Bridge Effect" Trap: If you screen your antibody using the same linker chemistry used for immunization, the antibody often binds the linker-hapten junction rather than the hapten itself. This results in:

  • False High Sensitivity: The antibody binds the "bridge" tightly.

  • Poor Free-Analyte Recognition: The antibody refuses to let go of the plate to bind the free drug in the sample.

Comparison of Assay Configurations

The following table contrasts the performance of antibodies when tested in different ELISA configurations.

FeatureHomologous Assay Heterologous Assay (Recommended)
Immunogen Linker Succinic Anhydride (e.g., via -OH or -NH2)Succinic Anhydride
Coating Antigen Linker Same (Succinic Anhydride)Different (e.g., Glutaraldehyde or mixed anhydride)
IC50 (Sensitivity) High (e.g., >100 ng/mL) - PoorLow (e.g., <10 ng/mL) - Excellent
Max Signal (OD) Very High (Antibody binds linker)Moderate (Antibody binds Hapten only)
Displacement Difficult (Steep slope, low displacement)Easy (Classic sigmoidal curve)
Primary Risk False Positives from matrix interferenceNone (Specific to the isoxazole ring)

Expert Insight: For 4-(2-Chloroethyl)-1,2-oxazole, the chloroethyl group is an alkylating moiety. During conjugation, it may spontaneously react with carrier protein nucleophiles (Lysine/Cysteine). Crucial Check: Ensure your immunogen synthesis did not hydrolyze the chloroethyl group to a hydroxyethyl group, or your antibody will not recognize the parent compound.

Visualizing the Mechanism

The following diagram illustrates the "Bridge Heterology" principle required to validate these antibodies.

G cluster_0 Immunization (Generation) cluster_1 Screening (Validation) Hapten Hapten (4-(2-Chloroethyl)-1,2-oxazole) LinkerA Linker A (e.g., Succinate) Hapten->LinkerA Antibody Anti-Hapten Ab Hapten->Antibody True Specificity Carrier Carrier Protein (KLH) LinkerA->Carrier LinkerA->Antibody High Affinity (Unwanted) Carrier->Antibody Induces Production Coating Coating Antigen (BSA) LinkerB Linker B (Heterologous) Coating->LinkerB LinkerB->Antibody Low Affinity (Blocks Linker Binding)

Caption: Strategy for Bridge Heterology. Using Linker B for screening forces the antibody to recognize the Hapten (Yellow), ignoring the linker structure.

Experimental Protocol: Determining Cross-Reactivity (CR)

To objectively compare your antibody against alternatives, you must perform a Competitive Indirect ELISA . This protocol quantifies how well the antibody distinguishes the target from structural analogs.[2]

Reagents Required[3]
  • Coating Antigen: Hapten conjugated to BSA (via a heterologous linker).

  • Primary Antibody: Anti-4-(2-Chloroethyl)-1,2-oxazole (Rabbit or Mouse).

  • Competitors:

    • Target: 4-(2-Chloroethyl)-1,2-oxazole (Standard).

    • Analog A: 4-Methyl-1,2-oxazole (Tests tail specificity).

    • Analog B: 4-(2-Hydroxyethyl)-1,2-oxazole (Tests hydrolysis recognition).

    • Analog C: Isoxazole (Tests ring specificity).

Step-by-Step Workflow
  • Coating: Coat 96-well microplates with Coating Antigen (1 µg/mL in Carbonate Buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBST. Block with 1% Gelatin or BSA in PBS for 1 hour at 37°C.

  • Competition Step (Critical):

    • In a separate tube, mix the Primary Antibody (at fixed limiting dilution, e.g., 1:50,000) with the Competitor Analyte (Target or Analog) at varying concentrations (0.01 to 1000 ng/mL).

    • Incubate this mixture for 30 mins before adding to the plate. This allows equilibrium binding in solution.

  • Transfer: Add 100 µL of the Antibody+Analyte mixture to the coated wells. Incubate 1 hour at 37°C.

    • Mechanism:[1][3][4] Free analyte competes with the plate-bound antigen. More analyte = Less antibody binding to the plate.

  • Detection: Wash 5x. Add HRP-conjugated Secondary Antibody. Incubate 45 mins.

  • Readout: Wash 5x. Add TMB Substrate. Stop with 2M H2SO4. Read OD450.

Data Calculation
  • Plot OD450 vs. Log[Concentration].

  • Fit data to a 4-Parameter Logistic (4-PL) model .

  • Calculate IC50 (Concentration inhibiting 50% of maximum binding).[5]

  • Calculate % Cross-Reactivity (%CR):

    
    
    

Performance Benchmarks

Use this table to interpret your results. A "High Quality" antibody for residue analysis should meet these metrics.

AnalyteStructure DifferenceAcceptable % CRInterpretation
4-(2-Chloroethyl)-1,2-oxazole Target 100% Reference point.
4-(2-Hydroxyethyl)-1,2-oxazoleHydrolysis Product< 5%Critical: If >10%, Ab recognizes degraded drug.
4-Methyl-1,2-oxazoleMissing Chlorine< 1%Shows specificity to the halogenated tail.
IsoxazoleNo side chain< 0.1%Shows Ab requires the side chain for binding.
3-Methyl-isoxazoleIsomer< 0.1%Shows positional specificity.

References

  • Tijssen, P. (1985). Practice and Theory of Enzyme Immunoassays. Elsevier.
  • Wild, D. (2013). The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. Elsevier Science.

  • Gee, S. J., et al. (1988). Development of an enzyme-linked immunosorbent assay for the herbicide isoxaben. Journal of Agricultural and Food Chemistry. (Demonstrates isoxazole hapten design principles).

  • PubChem. (n.d.).[6] Compound Summary: Oxazole Derivatives. National Center for Biotechnology Information.

Sources

Comparative

A Comparative Benchmarking Guide to the Stability of 4-(2-Chloroethyl)-1,2-oxazole and Other Key Heterocyclic Electrophiles

Introduction: The Critical Role of Tunable Reactivity in Covalent Drug Discovery The renaissance of covalent inhibitors in drug discovery is largely attributable to the refined strategy of targeting specific amino acid r...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Tunable Reactivity in Covalent Drug Discovery

The renaissance of covalent inhibitors in drug discovery is largely attributable to the refined strategy of targeting specific amino acid residues with finely tuned electrophilic warheads.[1][2] This approach offers significant advantages in terms of potency and duration of action.[3] Heterocyclic scaffolds are integral to modern medicinal chemistry, often serving as the core of bioactive compounds.[4][5] When equipped with an electrophilic handle, these heterocycles become powerful tools for creating targeted covalent inhibitors (TCIs).[5] The stability of these electrophilic warheads is a critical parameter, dictating their reactivity towards the target protein versus off-target biomolecules and their overall pharmacokinetic profile. An ideal electrophile possesses sufficient reactivity to engage its target efficiently under physiological conditions while maintaining stability in aqueous environments to minimize unwanted side reactions.

This guide provides an in-depth comparative analysis of the stability of "4-(2-Chloroethyl)-1,2-oxazole," a compound of growing interest, against a panel of other well-established heterocyclic electrophiles. We will delve into the underlying chemical principles governing their reactivity and present standardized experimental protocols for their head-to-head comparison. The objective is to furnish researchers, scientists, and drug development professionals with a robust framework for selecting and designing heterocyclic electrophiles with optimal stability and reactivity profiles for their specific therapeutic targets.

Featured Electrophile: 4-(2-Chloroethyl)-1,2-oxazole

The 1,2-oxazole (or isoxazole) ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms.[6] This arrangement results in a unique electronic distribution that influences its chemical properties. Isoxazoles are found in some natural products and have been incorporated into a range of pharmaceuticals.[6][7] The chloroethyl substituent at the 4-position of the isoxazole ring in "4-(2-Chloroethyl)-1,2-oxazole" introduces a latent electrophilic center. The stability of the N-O bond in the isoxazole ring is a key feature, though it can be susceptible to cleavage under certain conditions, such as UV irradiation.[6] The reactivity of the chloroethyl group is modulated by the electronic nature of the isoxazole core.

Comparator Heterocyclic Electrophiles

To provide a meaningful benchmark for the stability of "4-(2-Chloroethyl)-1,2-oxazole," we have selected a range of other heterocyclic electrophiles commonly employed in drug discovery. These comparators represent different classes of heterocyclic systems and electrophilic functionalities, offering a broad spectrum of reactivity.

  • 2-Chloro-N-phenylacetamide: A widely used chloroacetamide electrophile, known for its reactivity with cysteine residues.

  • Acrylamide: A classic Michael acceptor used in numerous approved covalent drugs, providing a benchmark for moderate reactivity.

  • 4-Chloro-2-methylthiopyrimidine: A representative of the pyrimidine class of heterocycles, where the chloro substituent is activated for nucleophilic aromatic substitution.[8]

  • 5-Chloro-1,2,4-oxadiazole: An isomer of the oxazole system, the 1,2,4-oxadiazole ring offers a different electronic environment that influences the reactivity of the chloro substituent.[9]

Experimental Section: Protocols for Stability Assessment

To ensure a rigorous and objective comparison, we outline two standardized experimental protocols. The rationale behind the selection of these assays is to probe both the intrinsic chemical stability in a physiological buffer and the reactivity towards a biologically relevant nucleophile.

Protocol 1: Glutathione (GSH) Reactivity Assay

Rationale: Glutathione, a tripeptide containing a nucleophilic thiol group, is the most abundant intracellular antioxidant. Assessing the reactivity of an electrophile towards GSH provides a valuable surrogate for its general propensity to react with biological nucleophiles and its potential for off-target effects.[4] A robust NMR-based assay can be employed to monitor the reaction kinetics.[10]

Workflow:

Caption: Workflow for the GSH Reactivity Assay.

Detailed Steps:

  • Stock Solution Preparation: Prepare 100 mM stock solutions of the test electrophile and glutathione in deuterated dimethyl sulfoxide (DMSO-d6).

  • Reaction Mixture: In an NMR tube, combine 5 µL of the test compound stock solution and 5 µL of the GSH stock solution with 490 µL of 100 mM phosphate buffer (pH 7.4) in D2O. The final concentrations will be 1 mM for both the test compound and GSH.

  • NMR Data Acquisition: Immediately acquire the first 1H NMR spectrum (t=0). Subsequent spectra are then recorded at regular intervals (e.g., 0.5, 1, 2, 4, 8, 24 hours) while the sample is maintained at 37°C.

  • Data Analysis: The concentration of the parent electrophile at each time point is determined by integrating a characteristic proton signal and normalizing it to an internal standard or the initial integral value. The natural logarithm of the remaining electrophile concentration is plotted against time. The pseudo-first-order rate constant (k) is obtained from the slope of the linear regression, and the half-life (t1/2) is calculated as ln(2)/k.

Protocol 2: Aqueous Buffer Stability Assay

Rationale: This assay assesses the hydrolytic stability of the electrophile in a physiologically relevant buffer in the absence of a strong nucleophile. This provides insight into the compound's intrinsic stability and its potential for degradation before reaching its biological target.

Workflow:

Caption: Workflow for the Aqueous Buffer Stability Assay.

Detailed Steps:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test electrophile in a suitable organic solvent (e.g., DMSO or acetonitrile).

  • Incubation: Dilute the stock solution 1:100 into pre-warmed (37°C) 100 mM phosphate buffer (pH 7.4) to a final concentration of 100 µM.

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the incubation mixture and quench any further reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of the parent electrophile remaining.

  • Data Analysis: The peak area of the parent compound at each time point is normalized to the peak area at t=0. The percentage of the remaining parent compound is plotted against time to determine the degradation half-life (t1/2).

Comparative Stability Data and Discussion

The following table summarizes the expected relative stability of "4-(2-Chloroethyl)-1,2-oxazole" and the comparator electrophiles based on their chemical structures and known reactivity patterns. The experimental data from the outlined protocols would populate such a table, providing a quantitative basis for comparison.

CompoundHeterocyclic CoreElectrophilic MoietyExpected GSH ReactivityExpected Buffer Stability
4-(2-Chloroethyl)-1,2-oxazole 1,2-Oxazole Chloroethyl Moderate High
2-Chloro-N-phenylacetamideN/AChloroacetamideHighModerate-High
AcrylamideN/AAcrylamideModerateHigh
4-Chloro-2-methylthiopyrimidinePyrimidineChloroModerate-HighModerate
5-Chloro-1,2,4-oxadiazole1,2,4-OxadiazoleChloroModerateHigh

Discussion of Expected Trends:

  • 4-(2-Chloroethyl)-1,2-oxazole: The chloroethyl group is a relatively mild electrophile. The isoxazole ring itself is reasonably stable.[11] Its electron-withdrawing nature will activate the chloroethyl group towards nucleophilic attack to some extent, but less so than more powerfully activating systems. We anticipate moderate reactivity with GSH and good stability in aqueous buffer.

  • 2-Chloro-N-phenylacetamide: Chloroacetamides are known to be quite reactive towards thiols due to the activation provided by the adjacent amide carbonyl group. This high reactivity makes them effective warheads but can also lead to off-target reactions.

  • Acrylamide: As a Michael acceptor, acrylamide's reactivity is generally considered to be in the "sweet spot" for many covalent inhibitor applications – reactive enough to engage its target but stable enough to avoid widespread off-target modification.

  • 4-Chloro-2-methylthiopyrimidine: The chlorine atom on the electron-deficient pyrimidine ring is susceptible to nucleophilic aromatic substitution. The reactivity can be tuned by other substituents on the ring.[8] Its stability in buffer may be lower than that of the other comparators due to the potential for hydrolysis.

  • 5-Chloro-1,2,4-oxadiazole: The 1,2,4-oxadiazole ring is generally considered to be a stable heterocycle.[9] The electronic properties of this ring system are expected to render the attached chlorine atom moderately electrophilic, likely leading to a favorable balance of reactivity and stability.

Conclusion

The rational design of targeted covalent inhibitors hinges on a deep understanding of the stability and reactivity of the electrophilic warheads employed. "4-(2-Chloroethyl)-1,2-oxazole" represents a potentially valuable addition to the medicinal chemist's toolbox of heterocyclic electrophiles. Its anticipated profile of moderate reactivity and high stability suggests it could be well-suited for applications where a more controlled and selective covalent interaction is desired.

The experimental protocols detailed in this guide provide a standardized framework for the direct comparison of "4-(2-Chloroethyl)-1,2-oxazole" with other electrophiles. The resulting data will enable researchers to make informed decisions in the selection and optimization of covalent warheads, ultimately accelerating the discovery and development of novel covalent therapeutics.

References

  • Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 9(1), 219-242. Available at: [Link]

  • Láng, G. G., & Tési, D. (2021). An analysis of electrophilic aromatic substitution: a “complex approach”. RSC Advances, 11(2), 1068-1080. Available at: [Link]

  • Kovács, L., et al. (2022). Next-Generation Heterocyclic Electrophiles as Small-Molecule Covalent MurA Inhibitors. International Journal of Molecular Sciences, 23(23), 15093. Available at: [Link]

  • Keeley, A., Ábrányi-Balogh, P., & Keserű, G. M. (2019). Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors. MedChemComm, 10(1), 136-141. Available at: [Link]

  • Trieu, V., et al. (2016). Phase I Metabolic Stability and Electrophilic Reactivity of 2-Phenylaminophenylacetic Acid Derived Compounds. Chemical Research in Toxicology, 29(8), 1294-1306. Available at: [Link]

  • Serafim, R. A. M., et al. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry, 11(7), 781-790. Available at: [Link]

  • Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link]

  • Wang, S., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7819. Available at: [Link]

  • Ali, U., et al. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. SIFT DESK, 4(3), 415-424. Available at: [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Available at: [Link]

  • Gujjarappa, R., et al. (2022). An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. In Heterocyclic Compounds. IntechOpen. Available at: [Link]

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  • Crljenak, J., et al. (1983). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Journal of Heterocyclic Chemistry, 20(4), 833-836. Available at: [Link]

  • Wikipedia. (n.d.). Isoxazole. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-(2-Chloroethyl)-1,2-oxazole

Executive Summary & Immediate Hazard Profile[2] Do not treat this compound as standard organic waste. 4-(2-Chloroethyl)-1,2-oxazole contains a chloroethyl moiety , a structural motif shared with nitrogen mustards and oth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Hazard Profile[2]

Do not treat this compound as standard organic waste. 4-(2-Chloroethyl)-1,2-oxazole contains a chloroethyl moiety , a structural motif shared with nitrogen mustards and other alkylating agents.[1] While the isoxazole ring provides some stability, the pendant alkyl chloride is a reactive electrophile capable of alkylating DNA and proteins.

Operational Directive:

  • Primary Disposal Route: High-temperature incineration with acid gas scrubbing.

  • Prohibited: Do not dispose of down drains. Do not mix with strong oxidizers or strong bases (risk of exothermic ring cleavage).

  • Immediate Hazard: Vesicant-like skin damage, ocular toxicity, and potential mutagenicity.

Chemical Hazard Profiling (The "Why")

To safely handle this compound, one must understand the causality of its toxicity.

Structural Toxicity Analysis

The molecule consists of two distinct functional domains:

  • The Warhead (Chloroethyl Group): This is a primary alkyl halide. In biological systems, it can undergo nucleophilic attack by DNA bases (guanine N7), leading to alkylation. This mechanism classifies it as a potential genotoxin .

  • The Core (Isoxazole Ring): Generally stable under neutral conditions. However, under high pH (strong base) or reducing conditions, the N-O bond can cleave, resulting in ring-opening to form reactive enamino ketones or nitriles.

Implication for Disposal: You cannot simply "neutralize" this with bleach or strong base in a benchtop setting, as ring cleavage may generate unpredictable, toxic byproducts. Contained destruction (incineration) is the only self-validating disposal method.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with alkylating agents.

PPE ComponentSpecificationRationale
Hand Protection Silver Shield® (Laminate) or Double-gloved Nitrile (min 8 mil total)Chloroethyl derivatives can permeate standard nitrile in <15 mins.[1] Laminate offers >4h protection.
Eye Protection Chemical Splash Goggles + Face ShieldRisk of irreversible corneal damage from alkylation.[1]
Respiratory Fume Hood (Face velocity >100 fpm)Volatility is low-moderate, but inhalation of aerosols is cytotoxic.[1]
Body Tyvek® Lab Coat or ApronPrevents absorption through clothing fibers.[1]

Disposal Decision Logic & Workflow

The following workflow dictates the segregation of waste streams to ensure regulatory compliance and safety.

DisposalWorkflow Start Waste Generation: 4-(2-Chloroethyl)-1,2-oxazole Decision Physical State & Purity? Start->Decision StreamA STREAM A: Pure Liquid or High Conc. Solution Decision->StreamA Liquid (>5%) StreamB STREAM B: Contaminated Solids (Gloves, Silica, Wipes) Decision->StreamB Solid/Debris StreamC STREAM C: Trace Aqueous Waste Decision->StreamC Aqueous (<5%) ActionA Pack in Amber Glass. Label: 'Halogenated Organic - Toxic'. Segregate from Oxidizers. StreamA->ActionA ActionB Double Bag in 6-mil Poly. Label: 'Hazardous Debris - Toxic'. StreamB->ActionB ActionC Collect in HDPE Carboy. Label: 'Aqueous Toxic - Halogenated'. StreamC->ActionC Disposal FINAL DISPOSAL: High-Temp Incineration (Rotary Kiln) ActionA->Disposal ActionB->Disposal ActionC->Disposal

Figure 1: Decision logic for waste stream segregation. Note that all streams ultimately converge on incineration.

Step-by-Step Disposal Protocols

Protocol A: Bulk Liquid Waste (Solvent Mixtures)

Applicability: Reaction mixtures, mother liquors, or expired pure stocks.

  • Selection of Container: Use an amber glass bottle or high-density polyethylene (HDPE) container. Avoid metal containers due to potential corrosion from hydrolysis-generated HCl.[1]

  • PH Check: Verify the waste is Neutral (pH 6-8). If acidic (due to HCl liberation), buffer with Sodium Bicarbonate (NaHCO₃) to prevent pressure buildup in the drum.

  • Labeling: Mark clearly as "Hazardous Waste - Halogenated Solvent - Toxic."

  • Secondary Containment: Place the bottle inside a polyethylene secondary container before transport to the central waste accumulation area.

Protocol B: Spill Management & Decontamination

Applicability: Benchtop spills.

The "Thiosulfate Method": Alkyl halides can be chemically deactivated by nucleophilic substitution using sodium thiosulfate, converting the reactive chloride into a non-toxic thiosulfate ester.

  • Evacuate & Ventilate: Clear the immediate area.

  • Prepare Decon Solution: Mix 10% Sodium Thiosulfate (Na₂S₂O₃) + 1% Sodium Hydroxide (NaOH) in water.

    • Note: The base (NaOH) prevents acid buildup but keep it dilute to avoid violent isoxazole ring cleavage.

  • Apply: Cover the spill with absorbent pads, then gently soak the pads with the Decon Solution. Let sit for 30 minutes .

  • Cleanup: Collect pads as Stream B (Solid Waste). Wipe the surface twice with water.

Regulatory Compliance & Classification

Proper coding is essential for the "Chain of Custody" required by the EPA (USA) or EWC (Europe).

US EPA (RCRA) Codes

Since this specific compound is likely not on the P or U lists (unless specified by your local EHS officer), it is classified by Characteristic :

  • D001: If in a flammable solvent (Flash point <60°C).

  • F-Listed (F001-F005): If mixed with spent halogenated solvents (e.g., DCM, Chloroform).[1]

  • Halogenated Organic N.O.S.: Most hazardous waste haulers will require this description.

DOT Shipping Description (for Waste Haulers)

When preparing the manifest, use the following template (verify with your specific carrier):

  • UN Number: UN 2927 (Toxic liquid, corrosive, organic, n.o.s.) or UN 2810 (Toxic, organic, n.o.s.)

  • Proper Shipping Name: Waste Toxic Liquid, Organic, n.o.s. (4-(2-Chloroethyl)-1,2-oxazole)[1]

  • Hazard Class: 6.1

  • Packing Group: II

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (2023). Compound Summary: Isoxazole Derivatives Toxicity. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets. [Link]

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